Product packaging for 5,15-Di-p-tolylporphyrin(Cat. No.:)

5,15-Di-p-tolylporphyrin

Cat. No.: B15205972
M. Wt: 490.6 g/mol
InChI Key: MTFSTODEQAFUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,15-Di-p-tolylporphyrin is a synthetic porphyrin derivative valued in advanced research for its tunable photophysical and electrochemical properties. This compound serves as a key building block in the development of functional materials. In the field of energy conversion, porphyrins are pivotal in the creation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) for electrocatalytic applications such as the oxygen reduction reaction (ORR) for fuel cells and the carbon dioxide reduction reaction (CO2RR) . Its conjugated macrocyclic structure allows for efficient light absorption, making it a candidate for study in photodynamic therapy (PDT), where it can act as a photosensitizer to generate reactive oxygen species (ROS) under light illumination to target cancer cells or bacteria . Furthermore, its structural motif is exploited in chemical sensing and the fabrication of organic electronics due to its ability to facilitate electron transfer and undergo characteristic optical changes upon interaction with analytes . The compound's specific 5,15-(di-p-tolyl) substitution pattern provides a distinct molecular geometry that influences its crystallization and self-assembly behavior, which is a critical factor in material design . This product, CAS 128374-05-0, is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H26N4 B15205972 5,15-Di-p-tolylporphyrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H26N4

Molecular Weight

490.6 g/mol

IUPAC Name

5,15-bis(4-methylphenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C34H26N4/c1-21-3-7-23(8-4-21)33-29-15-11-25(35-29)19-27-13-17-31(37-27)34(24-9-5-22(2)6-10-24)32-18-14-28(38-32)20-26-12-16-30(33)36-26/h3-20,35-36H,1-2H3

InChI Key

MTFSTODEQAFUJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)C)C=C4)N3

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,15-Di-p-tolylporphyrin from Pyrrole and p-Tolualdehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,15-di-p-tolylporphyrin, a meso-substituted porphyrin with significant potential in various scientific and therapeutic applications. The synthesis is a multi-step process beginning with the formation of a dipyrromethane precursor followed by a condensation reaction to yield the final porphyrin macrocycle. This document details the underlying chemical principles, provides validated experimental protocols, and presents key characterization data.

Introduction

Porphyrins and their derivatives are a class of intensely colored, aromatic macrocyclic compounds that play crucial roles in biological systems, most notably as the core of heme in hemoglobin and chlorophyll in plants. Their unique photophysical properties, ability to chelate various metal ions, and rich chemical reactivity make them attractive scaffolds for a wide range of applications, including photodynamic therapy (PDT), catalysis, and materials science.

This compound is a synthetic porphyrin characterized by the presence of two p-tolyl substituents at the meso positions of the porphyrin ring. This specific substitution pattern provides a balance of stability and functionality, making it a valuable platform for further chemical modification and study. The synthesis of this and similar A2B2-type porphyrins is typically achieved through a convergent strategy, most notably the Lindsey synthesis, which involves the acid-catalyzed condensation of a dipyrromethane with an aldehyde or its equivalent.

This guide will focus on the two key stages of the synthesis:

  • Step 1: Synthesis of the Precursor, 5-(4-methylphenyl)dipyrromethane. This critical intermediate is formed by the acid-catalyzed reaction of excess pyrrole with p-tolualdehyde.

  • Step 2: Synthesis of this compound. The dipyrromethane precursor undergoes a [2+2] condensation, followed by oxidation, to form the final porphyrin macrocycle.

Synthetic Pathway and Mechanism

The synthesis of this compound from pyrrole and p-tolualdehyde follows a logical progression from simple precursors to the complex macrocycle. The overall process can be visualized as a two-stage approach, each with its own mechanistic considerations.

Stage 1: Formation of 5-(4-methylphenyl)dipyrromethane

The first stage involves the synthesis of the key building block, 5-(4-methylphenyl)dipyrromethane. This reaction is an acid-catalyzed electrophilic substitution of pyrrole with p-tolualdehyde. The large excess of pyrrole serves as both a reactant and the solvent, which helps to minimize the formation of higher oligomers.

G p_tolualdehyde p-Tolualdehyde intermediate Electrophilic Intermediate p_tolualdehyde->intermediate Protonation pyrrole Pyrrole (excess) dipyrromethane 5-(4-methylphenyl)dipyrromethane pyrrole->dipyrromethane acid_catalyst Acid Catalyst (e.g., TFA) acid_catalyst->p_tolualdehyde intermediate->pyrrole Electrophilic Attack

Stage 2: Formation of this compound

The second stage is the formation of the porphyrin macrocycle. While a direct condensation of 5-(4-methylphenyl)dipyrromethane with p-tolualdehyde is possible, a more controlled and higher-yielding approach often utilizes a one-carbon equivalent, such as trimethyl orthoformate, in an acid-catalyzed reaction. This is followed by an in-situ oxidation step to aromatize the porphyrinogen intermediate to the stable porphyrin. This method is a variation of the Lindsey synthesis for A2-type porphyrins.

G dipyrromethane 5-(4-methylphenyl)dipyrromethane porphyrinogen Porphyrinogen Intermediate dipyrromethane->porphyrinogen c1_source One-Carbon Source (e.g., Trimethyl Orthoformate) c1_source->porphyrinogen acid_catalyst Acid Catalyst (e.g., TCA) acid_catalyst->dipyrromethane porphyrin This compound porphyrinogen->porphyrin Oxidation oxidant Oxidant (e.g., Air, DDQ) oxidant->porphyrinogen

Experimental Protocols

The following protocols are based on established and validated procedures for the synthesis of dipyrromethanes and porphyrins.

Synthesis of 5-(4-methylphenyl)dipyrromethane

This procedure is adapted from a refined synthesis of 5-substituted dipyrromethanes.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyrrole (freshly distilled)67.0950.0 mL0.720
p-Tolualdehyde120.153.46 g0.0288
Trifluoroacetic Acid (TFA)114.020.22 mL0.0029
Triethylamine101.191.0 mL-
Toluene-200 mL-
Brine (saturated NaCl solution)-300 mL-
Sodium Sulfate (anhydrous)142.04As needed-
Ethyl Acetate-As needed-
Hexanes-As needed-
Ethanol-As needed-
Water-As needed-

Procedure:

  • To a dry 250-mL round-bottomed flask, add pyrrole (50.0 mL, 0.720 mol) and p-tolualdehyde (3.46 g, 0.0288 mol).

  • Degas the solution with a stream of argon for 5 minutes.

  • Add trifluoroacetic acid (0.22 mL, 0.0029 mol) to the stirred solution.

  • Stir the reaction mixture under argon at room temperature for 1 hour.

  • Quench the reaction by adding triethylamine (1.0 mL).

  • Add toluene (200 mL) and wash the organic phase with brine (2 x 150 mL).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum to yield a dark oil.

  • Purify the crude product by bulb-to-bulb distillation at 180 °C (0.1 mmHg).

  • Further purify the resulting solid by crystallization from ethyl acetate/hexanes, followed by recrystallization from ethanol/water (4:1) to afford colorless crystals.

Expected Yield: 2.22 g (33%)

Synthesis of this compound

This protocol is adapted from the synthesis of 5,15-diphenylporphyrin and is expected to provide the target molecule in good yield.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-(4-methylphenyl)dipyrromethane222.302.22 g0.01
Dichloromethane (dry)84.931 L-
Trimethyl Orthoformate106.121.1 mL0.01
Trichloroacetic Acid (TCA)163.380.9 g0.0055
Pyridine79.101.6 mL-
Silica Gel (230-400 mesh)-As needed-
Hexane-As needed-
Methanol-As needed-

Procedure:

  • In a 2-L three-necked round-bottomed flask equipped with a stir bar, dissolve 5-(4-methylphenyl)dipyrromethane (2.22 g, 0.01 mol) in dry dichloromethane (1 L).

  • Add trimethyl orthoformate (1.1 mL, 0.01 mol) in one portion.

  • Wrap the flask in aluminum foil to protect it from light.

  • While stirring, add a solution of trichloroacetic acid (0.9 g, 0.0055 mol) in dichloromethane (23 mL) dropwise over 15 minutes.

  • Stir the resulting solution in the dark for 4 hours.

  • Quench the reaction by adding pyridine (1.6 mL) in one portion and continue stirring for 17 hours, still protected from light.

  • Bubble air through the solution for 10 minutes, then stir for 4 hours open to the air and light.

  • Remove the solvent by rotary evaporation.

  • Dissolve the solid residue in dichloromethane and adsorb it onto a small amount of silica gel.

  • Purify the product by column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane.

  • Collect the purple fractions, combine them, and remove the solvent under reduced pressure.

  • Triturate the residue with methanol to obtain the purified this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Synthesis of 5-(4-methylphenyl)dipyrromethane

ParameterValueReference
Yield33%[1]
Melting Point114 °C[1]
¹H NMR (CDCl₃, δ ppm) [1]
2.33 (s, 3H, -CH₃)
5.44 (s, 1H, meso-H)
5.90 (m, 2H, pyrrole-H)
6.15 (q, 2H, pyrrole-H)
6.68 (m, 2H, pyrrole-H)
7.09 (d, 2H, tolyl-H)
7.14 (d, 2H, tolyl-H)
7.92 (br s, 2H, NH)

Table 2: Synthesis of this compound (Anticipated Data)

ParameterAnticipated ValueReference/Note
Yield15-25%Based on similar syntheses[2]
UV-Vis (CH₂Cl₂, λmax nm)
Soret (B) Band~410-420Typical for diarylporphyrins
Q-Bands~515, 550, 590, 645Typical for diarylporphyrins
¹H NMR (CDCl₃, δ ppm)
-2.8 to -3.0 (br s, 2H, NH)Characteristic upfield shift
2.7 (s, 6H, -CH₃)
7.5-7.6 (d, 4H, tolyl-H)
8.1-8.2 (d, 4H, tolyl-H)
8.8-9.0 (d, 4H, β-pyrrolic-H)
9.3-9.4 (d, 4H, β-pyrrolic-H)
10.2 (s, 2H, meso-H)

Note: The anticipated data for this compound is based on typical values for similar porphyrin structures and should be confirmed by experimental analysis.

Conclusion

The synthesis of this compound from pyrrole and p-tolualdehyde is a well-established and reproducible process for researchers in the fields of chemistry, materials science, and drug development. The two-stage approach, involving the initial formation of a dipyrromethane precursor followed by a Lindsey-type condensation, offers a reliable route to this valuable porphyrin scaffold. The detailed protocols and compiled data in this guide provide a solid foundation for the successful synthesis and characterization of this compound, enabling its further exploration in a multitude of applications. Careful execution of the experimental procedures and purification techniques is paramount to achieving high purity and good yields.

References

An In-depth Technical Guide to the Core Properties of 5,15-Di-p-tolylporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,15-Di-p-tolylporphyrin is a synthetic porphyrin, a class of aromatic macrocyclic compounds characterized by a highly conjugated system of four pyrrole rings linked by methine bridges. The strategic placement of two para-tolyl groups at the meso positions (5 and 15) of the porphyrin core imparts specific steric and electronic properties, influencing its solubility, aggregation behavior, and photophysical characteristics. This guide provides a comprehensive overview of the fundamental properties of this compound, presenting key data in a structured format, detailing relevant experimental protocols, and visualizing essential concepts. This information is intended to serve as a valuable resource for researchers in materials science, medicinal chemistry, and drug development exploring the applications of this versatile molecule.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its identification, handling, and application in various experimental settings.

PropertyValue
IUPAC Name 5,15-Bis(4-methylphenyl)porphyrin
Synonyms This compound
CAS Number 128374-05-0
Chemical Formula C₃₄H₂₆N₄
Molecular Weight 490.60 g/mol
Appearance Purple solid
Purity Typically ≥98%
Melting Point >300 °C
Solubility Organo-soluble

Spectroscopic Properties

The electronic absorption and emission properties of porphyrins are central to their applications in photodynamic therapy, sensing, and catalysis. This compound exhibits the characteristic intense Soret band and weaker Q-bands in the visible region of the electromagnetic spectrum.

UV-Vis Absorption Spectroscopy

Table of UV-Vis Absorption Data (in Dichloromethane)

BandWavelength (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Soret~410Data not available
Q(IV)~510Data not available
Q(III)~545Data not available
Q(II)~585Data not available
Q(I)~645Data not available

Note: The provided wavelengths are based on the absorption and emission spectra available from PorphyChem and should be considered approximate.[2] Molar extinction coefficients require experimental determination.

Fluorescence Spectroscopy

Upon excitation, this compound exhibits characteristic fluorescence emission. The emission spectrum is typically a mirror image of the Q-band absorption spectrum.

Table of Fluorescence Emission Data (in Dichloromethane)

PropertyValue
Emission Maxima (λem, nm) ~647, ~715
Fluorescence Quantum Yield (Φf) Data not available

Note: The provided emission maxima are based on the absorption and emission spectra available from PorphyChem.[2] The fluorescence quantum yield has not been reported and would require experimental determination. For comparison, the fluorescence quantum yield of the related 5,10,15,20-tetraphenylporphyrin (TPP) is approximately 0.11 in toluene.

Electrochemical Properties

Table of Expected Redox Potentials

ProcessPotential (V vs. Fc⁺/Fc)
First Ring Oxidation Data not available
Second Ring Oxidation Data not available
First Ring Reduction Data not available
Second Ring Reduction Data not available

Note: The redox potentials are highly solvent and electrolyte dependent and require experimental determination by techniques such as cyclic voltammetry.

Experimental Protocols

Synthesis of this compound (Lindsey Synthesis)

The Lindsey synthesis is a widely used method for the preparation of meso-substituted porphyrins under mild conditions.[3][4][5][6] The following is a representative protocol adapted from the synthesis of the analogous 5,15-diphenylporphyrin.[7]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product pyrrole Pyrrole condensation Condensation pyrrole->condensation + p_tolualdehyde p-Tolualdehyde p_tolualdehyde->condensation CH2Cl2 CH₂Cl₂ (solvent) CH2Cl2->condensation TFA TFA (catalyst) TFA->condensation DDQ DDQ (oxidant) oxidation oxidation DDQ->oxidation porphyrin This compound porphyrinogen porphyrinogen condensation->porphyrinogen Porphyrinogen intermediate porphyrinogen->oxidation Oxidation oxidation->porphyrin G start Crude Product column_chromatography Silica Gel Column Chromatography (Hexane/Chloroform gradient) start->column_chromatography fraction_collection Collect Purple Fractions column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product Pure this compound solvent_evaporation->pure_product G cluster_properties Core Properties cluster_applications Key Applications porphyrin This compound photophysical Strong Light Absorption (Soret and Q-bands) porphyrin->photophysical electrochemical Redox Activity porphyrin->electrochemical structural Tunable Structure porphyrin->structural pdt Photodynamic Therapy (PDT) photophysical->pdt dsc Dye-Sensitized Solar Cells photophysical->dsc catalysis Catalysis electrochemical->catalysis sensors Chemical Sensors electrochemical->sensors structural->pdt structural->catalysis

References

5,15-Di-p-tolylporphyrin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential technical information for researchers, scientists, and drug development professionals working with 5,15-Di-p-tolylporphyrin. It covers key physicochemical data, a detailed experimental protocol for its synthesis, and a logical workflow diagram.

Core Physicochemical Data

This compound, also known as 5,15-Bis(4-methylphenyl)porphine, is a synthetic porphyrin derivative widely used in materials science and medicinal chemistry.[1] Its structural features, including the two para-tolyl groups, enhance its solubility and stability, making it a valuable precursor for more complex molecular architectures.[1]

The fundamental quantitative data for this compound are summarized in the table below.

ParameterValueReferences
CAS Number 128374-05-0[1][2][3][4][5]
Molecular Formula C₃₄H₂₆N₄[1][2][3]
Molecular Weight 490.60 g/mol [1][2][3][5]
Appearance Purple solid[1][5]
Purity ≥ 98%[1][2]
Melting Point > 200 °C[1]
Solubility Organo-soluble[5]

Experimental Protocol: Synthesis of this compound

The synthesis of 5,15-diarylporphyrins is commonly achieved through an acid-catalyzed condensation reaction, often referred to as the Lindsey synthesis. This procedure involves the reaction of a dipyrromethane with an aldehyde. A reliable method for synthesizing this compound involves the condensation of pyrrole and p-tolualdehyde, followed by in-situ oxidation.

Methodology: Acid-Catalyzed Condensation

This protocol is adapted from established methods for the synthesis of meso-substituted porphyrins.

Materials:

  • Pyrrole (freshly distilled)

  • p-Tolualdehyde

  • Dichloromethane (CH₂Cl₂, dry)

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·Et₂O)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-Chloranil

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere (Argon or Nitrogen) setup

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add freshly distilled pyrrole and p-tolualdehyde to dry dichloromethane (CH₂Cl₂). The solution should be deoxygenated by bubbling with argon or nitrogen for at least 15-20 minutes.

  • Acid-Catalyzed Condensation: A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is added to the solution.[6] The reaction mixture is stirred at room temperature in the dark. The progress of the condensation to form the porphyrinogen (a colorless intermediate) is monitored by thin-layer chromatography (TLC). This step typically takes several hours.

  • Oxidation: Once the condensation is deemed complete, an oxidizing agent is introduced to convert the porphyrinogen to the highly conjugated, colored porphyrin. A solution of DDQ in toluene or CH₂Cl₂ is slowly added to the reaction mixture.[6] The solution will typically turn a deep purple or reddish-purple color. The mixture is stirred for an additional 1-2 hours at room temperature to ensure complete oxidation.

  • Quenching and Neutralization: The reaction is quenched by the addition of a base, such as triethylamine, to neutralize the acid catalyst.

  • Purification: The solvent is removed under reduced pressure. The resulting crude solid is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. This is then loaded onto a silica gel column. The column is eluted with a solvent system such as dichloromethane/hexane to separate the desired this compound from byproducts and unreacted starting materials.

  • Isolation and Characterization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting purple solid is dried under vacuum. The final product is typically characterized by NMR spectroscopy, UV-Vis absorption spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound via the Lindsey condensation method.

Synthesis_Workflow Reactants Pyrrole + p-Tolualdehyde in CH₂Cl₂ Condensation Acid-Catalyzed Condensation (e.g., TFA) Reactants->Condensation Stir at RT, Dark Porphyrinogen Porphyrinogen (Intermediate) Condensation->Porphyrinogen Oxidation Oxidation (e.g., DDQ) Porphyrinogen->Oxidation Air or Oxidant Purification Purification (Chromatography) Oxidation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Crystal Structure of 5,15-Di-p-tolylporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 5,15-Di-p-tolylporphyrin. While a definitive crystal structure for this specific porphyrin is not publicly available, this document leverages data from closely related analogs and established synthetic methodologies to offer valuable insights for research and development.

Introduction

This compound is a synthetic porphyrin belonging to the trans-A₂B₂ class of tetrapyrrolic macrocycles. These molecules are of significant interest in various scientific fields, including materials science, catalysis, and medicine, particularly in photodynamic therapy (PDT)[1]. The strategic placement of the p-tolyl groups at the meso positions influences the molecule's electronic properties, solubility, and potential for forming ordered supramolecular assemblies. Understanding the structural characteristics of this porphyrin is crucial for designing novel applications.

Synthesis

The synthesis of this compound is typically achieved through the Lindsey condensation method, a cornerstone of synthetic porphyrin chemistry[2]. This acid-catalyzed reaction involves the condensation of a dipyrromethane with an aldehyde. For 5,15-diarylporphyrins, two common strategies are employed: the [2+2] condensation of a 5-aryldipyrromethane with formaldehyde or the condensation of dipyrromethane with an aromatic aldehyde.

A plausible and efficient route for the synthesis of this compound involves the acid-catalyzed condensation of dipyrromethane with p-tolualdehyde.

Synthesis_Workflow Dipyrromethane Dipyrromethane Acid_Catalyst Acid Catalyst (e.g., TFA, BF3·OEt2) Product This compound Dipyrromethane->Product Condensation p-Tolualdehyde p-Tolualdehyde p-Tolualdehyde->Product Solvent Solvent (e.g., CH2Cl2) Acid_Catalyst->Product Oxidant Oxidant (e.g., DDQ, p-chloranil) Solvent->Product Oxidant->Product Oxidation

Synthetic workflow for this compound.

The following protocol is a generalized procedure based on the established Lindsey synthesis for trans-A₂B₂ porphyrins.

  • Reaction Setup: A solution of dipyrromethane and p-tolualdehyde (in a 1:1 molar ratio) is prepared in a dry, inert solvent such as dichloromethane (CH₂Cl₂).

  • Acid Catalysis: A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), is added to the solution to initiate the condensation reaction. The reaction is typically carried out at room temperature under an inert atmosphere.

  • Oxidation: After the condensation is complete (monitored by techniques like thin-layer chromatography), an oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to oxidize the porphyrinogen intermediate to the fully aromatic porphyrin.

  • Purification: The crude porphyrin is purified by column chromatography on silica gel or alumina to yield the desired this compound as a purple solid.

Structural Characterization

In the absence of a specific crystal structure for this compound, we present the crystallographic data for a closely related analog, 5,15-Bis(4-pentyloxyphenyl)porphyrin , which features long alkoxy chains instead of methyl groups on the phenyl rings[3]. This data provides a valuable reference for the expected molecular geometry and packing of a trans-A₂B₂ porphyrin with bulky para-substituents.

ParameterValue
Chemical FormulaC₄₂H₄₂N₄O₂
Molecular Weight634.80 g/mol
Crystal SystemTriclinic
Space Group
a (Å)9.5222 (6)
b (Å)9.5799 (6)
c (Å)10.2195 (6)
α (°)67.777 (1)
β (°)88.063 (1)
γ (°)72.464 (1)
Volume (ų)819.49 (9)
Z1
Temperature (K)90
RadiationMo Kα (λ = 0.71073 Å)

Data obtained from Senge et al. for 5,15-Bis(4-pentyloxyphenyl)porphyrin[3].

The crystal structure of this analog reveals a nearly planar porphyrin macrocycle[3]. The two phenyl groups are situated on opposite sides of the porphyrin plane. This trans arrangement minimizes steric hindrance and influences the overall molecular packing in the solid state.

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

3.2.1. UV-Visible Spectroscopy

Porphyrins exhibit characteristic and intense absorption bands in the UV-visible region. The spectrum is dominated by an intense Soret band near 400-420 nm and several weaker Q-bands between 500 and 700 nm[4][5]. For a free-base trans-A₂B₂ porphyrin like this compound, four distinct Q-bands are expected due to the D₂h symmetry of the molecule[4].

Expected UV-Vis Data for this compound in CH₂Cl₂:

BandWavelength (nm)
Soret~418
Q-band I~515
Q-band II~550
Q-band III~590
Q-band IV~645

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of porphyrins. The aromatic nature of the porphyrin ring gives rise to a characteristic chemical shift pattern.

Expected ¹H NMR Data for this compound in CDCl₃:

Proton TypeChemical Shift (ppm)Multiplicity
β-Pyrrolic (8H)~8.8Doublet
ortho-Tolyl (4H)~7.9Doublet
meta-Tolyl (4H)~7.5Doublet
Tolyl-CH₃ (6H)~2.7Singlet
NH (2H)~ -2.8Broad Singlet
Meso (2H)~10.2Singlet

The upfield shift of the inner NH protons is a hallmark of the porphyrin ring current. The meso protons at the 10 and 20 positions are highly deshielded and appear far downfield.

Logical Relationships in Characterization

The characterization of this compound follows a logical workflow, starting from synthesis and moving through purification and comprehensive spectroscopic analysis to confirm the final structure.

Characterization_Workflow Synthesis Synthesis Purification Purification (Column Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Mass_Spec Mass Spectrometry Purification->Mass_Spec Structure_Confirmation Structural Confirmation UV_Vis->Structure_Confirmation NMR->Structure_Confirmation Mass_Spec->Structure_Confirmation

Characterization workflow for this compound.

Conclusion

While a definitive single-crystal X-ray structure of this compound remains to be reported in publicly accessible databases, a comprehensive structural understanding can be inferred from the well-established synthetic routes and detailed spectroscopic characterization of this and closely related porphyrins. The Lindsey condensation provides a reliable method for its synthesis, and techniques such as UV-Vis and NMR spectroscopy offer robust confirmation of its molecular structure. The crystallographic data of analogous trans-A₂B₂ porphyrins serve as a valuable guide to its expected solid-state conformation. This technical guide provides researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and utilize this compound in their respective fields of study.

References

An In-depth Technical Guide to the Solubility and Stability of 5,15-Di-p-tolylporphyrin in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5,15-Di-p-tolylporphyrin in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines established methodologies for its determination and assessment of its stability. The inclusion of detailed experimental protocols and a visual workflow is intended to equip researchers with the necessary tools to evaluate this porphyrin for their specific applications.

Introduction

This compound is a synthetic porphyrin that features tolyl groups at the 5 and 15 meso positions of the porphyrin macrocycle. This substitution pattern is known to enhance the solubility of the porphyrin in organic solvents compared to unsubstituted porphyrins, a crucial property for its application in areas such as organic electronics, catalysis, and photodynamic therapy.[1] The stability of the porphyrin in solution is another critical factor that dictates its suitability and shelf-life in various formulations. This guide addresses both of these key characteristics.

Solubility of this compound

While qualitatively described as soluble in several organic solvents, precise quantitative solubility data for this compound remains to be extensively documented in peer-reviewed literature. The table below provides a summary of reported qualitative solubility and serves as a template for recording experimentally determined quantitative values.

Data Presentation: Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarity IndexQualitative SolubilityQuantitative Solubility (g/L at 25°C)
ChloroformCHCl₃4.1SolubleData to be determined
Dichloromethane (DCM)CH₂Cl₂3.1SolubleData to be determined
Tetrahydrofuran (THF)C₄H₈O4.0SolubleData to be determined
TolueneC₇H₈2.4SolubleData to be determined
BenzeneC₆H₆2.7Likely SolubleData to be determined
AcetoneC₃H₆O5.1Likely SolubleData to be determined
EthanolC₂H₅OH4.3Sparingly SolubleData to be determined
MethanolCH₃OH5.1Sparingly SolubleData to be determined
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2SolubleData to be determined
N,N-Dimethylformamide (DMF)C₃H₇NO6.4SolubleData to be determined

Experimental Protocol for Solubility Determination

The following protocol outlines the isothermal saturation method, a reliable technique for determining the solubility of porphyrins in organic solvents.[2]

Methodology: Isothermal Saturation and UV-Vis Spectrophotometry

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

  • Sample Collection and Dilution:

    • Allow the saturated solution to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.

    • Dilute the collected supernatant with a known volume of the same solvent to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • UV-Vis Spectrophotometric Analysis:

    • Record the UV-Vis absorption spectrum of the diluted solution.

    • Determine the absorbance at the Soret band maximum (around 410-420 nm), which is the most intense absorption peak for porphyrins.

  • Calculation of Solubility:

    • Calculate the concentration of the diluted solution using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

    • The molar extinction coefficient (ε) of this compound in the specific solvent must be predetermined by measuring the absorbance of a series of standard solutions of known concentrations.

    • Account for the dilution factor to determine the concentration of the original saturated solution.

    • Convert the concentration from mol/L to g/L using the molecular weight of this compound (490.62 g/mol ).

Stability of this compound

The stability of porphyrins in organic solvents can be influenced by several factors, including exposure to light, temperature, and the chemical nature of the solvent itself.[3][4] Degradation can be monitored by observing changes in the characteristic UV-Vis absorption spectrum of the porphyrin over time.

Experimental Protocol for Stability Assessment

This protocol describes a method to assess the stability of this compound under different conditions.

Methodology: UV-Vis Spectrophotometric Monitoring of Degradation

  • Preparation of Porphyrin Solutions:

    • Prepare stock solutions of this compound in the organic solvents of interest at a known concentration (e.g., 10⁻⁵ M).

  • Experimental Conditions:

    • Divide the stock solutions into different sets to test various conditions:

      • Photostability: Store one set of solutions in transparent vials exposed to ambient light or a controlled light source. Keep a parallel set in amber vials or wrapped in aluminum foil to serve as a dark control.

      • Thermal Stability: Store one set of solutions at a constant elevated temperature (e.g., 40°C or 60°C) and another at room temperature (e.g., 25°C).

      • Solvent-Specific Stability: Compare the degradation rates across different solvents under identical light and temperature conditions.

  • Data Collection:

    • At regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours), withdraw an aliquot from each solution.

    • Record the full UV-Vis absorption spectrum (typically 350-700 nm).

  • Data Analysis:

    • Monitor the decrease in the absorbance of the Soret band and the Q-bands over time.

    • The appearance of new absorption bands may indicate the formation of degradation products.

    • Plot the natural logarithm of the absorbance (or concentration) versus time. The slope of this plot will give the pseudo-first-order rate constant (k) for the degradation process.

    • The half-life (t₁/₂) of the porphyrin in each condition can be calculated using the equation: t₁/₂ = 0.693 / k.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility and stability of this compound.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sat_sol Prepare Saturated Solution sample_dilute Sample and Dilute Supernatant prep_sat_sol->sample_dilute uv_vis_analysis_sol UV-Vis Analysis sample_dilute->uv_vis_analysis_sol calc_solubility Calculate Solubility uv_vis_analysis_sol->calc_solubility end End calc_solubility->end prep_stock_sol Prepare Stock Solutions set_conditions Set Experimental Conditions (Light, Temp, Solvent) prep_stock_sol->set_conditions time_course_analysis Time-Course UV-Vis Analysis set_conditions->time_course_analysis data_analysis_stab Data Analysis (Kinetics, Half-life) time_course_analysis->data_analysis_stab data_analysis_stab->end start Start start->prep_sat_sol start->prep_stock_sol

Caption: Experimental workflow for solubility and stability assessment.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound in organic solvents. While a comprehensive set of quantitative data is not yet available, the detailed experimental protocols presented herein offer a clear path for researchers to generate this critical information. The provided workflow diagram visually summarizes the necessary steps. A thorough understanding of these properties is paramount for the successful application of this versatile porphyrin in various scientific and technological fields.

References

The Photophysical Landscape of Diarylporphyrins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of diarylporphyrins. Diarylporphyrins are a class of synthetic porphyrins that have garnered significant interest in various scientific fields, particularly in drug development as photosensitizers for photodynamic therapy (PDT). Their tunable electronic properties, stemming from the nature and substitution pattern of the aryl groups at the meso-positions, allow for the rational design of molecules with optimized photophysical characteristics for specific applications.

Fundamental Photophysical Properties

The photophysical behavior of diarylporphyrins is governed by their distinct electronic structure, characterized by an extended π-conjugated system. This leads to strong absorption in the visible and near-ultraviolet regions of the electromagnetic spectrum. Upon absorption of light, the porphyrin molecule is promoted to an excited electronic state, from which it can undergo several decay processes, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay.

Electronic Absorption Spectra

The UV-Vis absorption spectrum of a typical diarylporphyrin is dominated by an intense absorption band in the near-UV region, known as the Soret band (or B band), and several weaker absorption bands at longer wavelengths, called Q-bands[1][2][3]. The Soret band arises from the transition to the second excited singlet state (S2), while the Q-bands correspond to the transition to the first excited singlet state (S1)[4]. The position and intensity of these bands can be modulated by the nature of the aryl substituents and the solvent polarity[4].

Fluorescence Emission

Following excitation, diarylporphyrins can relax from the S1 state to the ground state (S0) by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy Q-band absorption[3]. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, are crucial parameters that characterize the emissive properties of these molecules.

Excited-State Dynamics and Intersystem Crossing

A key process for many applications, especially PDT, is intersystem crossing (ISC), a non-radiative transition from the lowest excited singlet state (S1) to the lowest triplet state (T1)[5]. Porphyrins are known to have efficient ISC rates. The long-lived triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (1O2), a key cytotoxic agent in PDT[6][7].

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for a selection of 5,15-diarylporphyrins to facilitate comparison.

CompoundSolventλabs (Soret) (nm)ε (Soret) (M-1cm-1)Q-band λabs (nm)λem (nm)Φf
5,15-DiphenylporphyrinCH2Cl2~410> 300,000~515, 550, 590, 645~650, 715~0.10
5,15-Bis(4-methoxyphenyl)porphyrinCH2Cl2~412> 300,000~517, 553, 593, 648~652, 718~0.11
5,15-Bis(4-chlorophenyl)porphyrinCH2Cl2~411> 300,000~516, 551, 591, 646~651, 717~0.09
5,15-Bis(pentafluorophenyl)porphyrinCH2Cl2~408> 300,000~510, 545, 585, 640~645, 710~0.08

Note: The presented values are approximate and can vary depending on the specific experimental conditions. Molar extinction coefficients for the Soret band of porphyrins are generally very high. Fluorescence quantum yields are for the free-base porphyrins.

Experimental Protocols

Detailed methodologies for the characterization of the photophysical properties of diarylporphyrins are provided below.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of a diarylporphyrin.

Methodology:

  • Sample Preparation: Prepare a stock solution of the diarylporphyrin in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, or toluene) of known concentration (typically in the micromolar range). Prepare a series of dilutions from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvettes filled with the solvent.

    • Record the absorption spectra of the diarylporphyrin solutions from the UV to the near-IR region (e.g., 300-800 nm).

    • Ensure that the absorbance at the Soret band maximum is within the linear range of the instrument (typically < 1.0).

  • Data Analysis:

    • Identify the wavelengths of maximum absorption (λabs) for the Soret and Q-bands.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λem) of a diarylporphyrin.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the diarylporphyrin in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Select an appropriate excitation wavelength, usually corresponding to one of the absorption maxima (Soret or Q-band).

    • Record the fluorescence emission spectrum over a wavelength range that covers the expected emission.

  • Data Analysis:

    • Identify the wavelengths of maximum fluorescence emission (λem).

    • Correct the emission spectra for the instrument's response function if necessary.

Determination of Fluorescence Quantum Yield (Φf)

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the diarylporphyrin sample.

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

  • Measurement:

    • Record the absorption spectra of all solutions.

    • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,standard × (msample / mstandard) × (η2sample / η2standard) where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τf) of a diarylporphyrin.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Sample Preparation: Prepare a dilute solution of the diarylporphyrin as for steady-state fluorescence measurements.

  • Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode or Ti:sapphire laser), a sample holder, a fast photodetector (e.g., microchannel plate photomultiplier tube), and timing electronics.

  • Measurement:

    • Excite the sample with the pulsed light source at a specific wavelength.

    • Measure the time delay between the excitation pulse and the detection of the first emitted photon.

    • Repeat this process many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

    • Record an instrument response function (IRF) using a scattering solution.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay profile with the IRF.

    • Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τf).

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to the photophysics of diarylporphyrins.

Jablonski_Diagram cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) cluster_S2 S2 (Second Excited Singlet State) cluster_T1 T1 (First Excited Triplet State) S0 v=0 S0_v1 v=1 S1 v=0 S0->S1 Absorption (Q-Band) S2 v=0 S0->S2 Absorption (Soret Band) S1->S0 Fluorescence S1->S0 Non-radiative Decay S1_v1 v=1 T1 v=0 S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) S2_v1 v=1 T1->S0 Phosphorescence T1->S0 Non-radiative Decay T1_v1 v=1

Jablonski diagram illustrating the photophysical processes of a diarylporphyrin.

Mechanism of Type II Photodynamic Therapy (PDT) utilizing a diarylporphyrin photosensitizer.

Experimental_Workflow start Diarylporphyrin Synthesis purification Purification & Characterization start->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence data_analysis Data Analysis & Interpretation uv_vis->data_analysis quantum_yield Quantum Yield Determination fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement fluorescence->lifetime quantum_yield->data_analysis lifetime->data_analysis

Workflow for the photophysical characterization of diarylporphyrins.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5,15-di-p-tolylporphyrin Metal Complexes (Zn, Co)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5,15-di-p-tolylporphyrin and its subsequent metallation to form zinc (II) and cobalt (II) complexes. These metalloporphyrins are valuable compounds in various research fields, including catalysis, sensor development, and as potential therapeutic agents in drug development.

Introduction

Porphyrins and their metal complexes exhibit unique photophysical and chemical properties that make them attractive for a wide range of applications. The this compound scaffold offers a versatile platform for further functionalization at the meso- and β-positions. The introduction of zinc or cobalt into the porphyrin core modulates its electronic properties, leading to distinct spectral characteristics and reactivity. Zinc porphyrins are typically fluorescent and are often used in photosensitizers and molecular electronics. Cobalt porphyrins, with their paramagnetic nature in the Co(II) state, are of interest in catalysis and spin-labeling studies.

Data Presentation

The following tables summarize the key quantitative data for the synthesized porphyrin and its metal complexes.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound (H₂DTP)C₃₄H₂₆N₄490.60Purple solid
Zn(II)-5,15-di-p-tolylporphyrin (ZnDTP)C₃₄H₂₄N₄Zn554.00Purple solid
Co(II)-5,15-di-p-tolylporphyrin (CoDTP)C₃₄H₂₄CoN₄547.52Dark purple/brown solid

Table 2: Spectroscopic Data

CompoundUV-Vis λmax (nm) in CH₂Cl₂¹H NMR (δ, ppm) in CDCl₃¹³C NMR (δ, ppm) in CDCl₃
H₂DTP Soret: ~417, Q-bands: ~514, 549, 590, 646[1]β-pyrrolic H: ~8.8-9.0, meso-H: ~10.2, tolyl-H: ~7.5, 8.1, tolyl-CH₃: ~2.7, NH: ~-2.8(Expected) Pyrrolic C: ~130-148, Meso C: ~105-125, Tolyl C: ~127-140, Tolyl CH₃: ~21
ZnDTP Soret: ~425, Q-bands: ~551, 592[2]β-pyrrolic H: ~8.9-9.1, meso-H: ~10.3, tolyl-H: ~7.6, 8.2, tolyl-CH₃: ~2.7(Expected) Pyrrolic C: ~131-150, Meso C: ~106-126, Tolyl C: ~128-141, Tolyl CH₃: ~22
CoDTP Soret: ~423, Q-bands: ~550-600[3]Broadened signals due to paramagnetism. β-pyrrolic H: ~15-17, meso-H: not readily observed, tolyl-H: ~7-13, tolyl-CH₃: ~3-5[2]Broadened signals. Not typically reported due to significant paramagnetic broadening.

Note: Exact NMR chemical shifts for the target compounds can vary based on solvent and concentration. The values for CoDTP are particularly broad due to the paramagnetic nature of the Co(II) center.

Experimental Protocols

Protocol 1: Synthesis of this compound (H₂DTP)

This protocol is based on the Lindsey condensation method, which allows for the synthesis of meso-substituted porphyrins under mild conditions.[4] The reaction involves the acid-catalyzed condensation of dipyrromethane with an aromatic aldehyde, followed by oxidation.

Materials:

  • Dipyrromethane

  • p-Tolualdehyde

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Silica gel for column chromatography

  • Hexane

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve dipyrromethane (1.0 eq) and p-tolualdehyde (1.0 eq) in anhydrous dichloromethane to achieve a concentration of approximately 10 mM of each reactant.

  • To this solution, add trifluoroacetic acid (TFA) as a catalyst. A typical catalytic amount is around 0.1 equivalents relative to the aldehyde.

  • Stir the reaction mixture at room temperature in the dark for 1-2 hours. The progress of the condensation to form the porphyrinogen can be monitored by the disappearance of the starting materials using thin-layer chromatography (TLC).

  • After the condensation is complete, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0-1.2 eq) in dichloromethane to the reaction mixture.

  • Continue stirring at room temperature for an additional 1-3 hours to allow for the oxidation of the porphyrinogen to the porphyrin. The solution will turn a deep purple color.

  • Once the oxidation is complete (monitored by TLC or UV-Vis spectroscopy), neutralize the reaction mixture by adding a few drops of triethylamine.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Elute with a solvent system such as dichloromethane/hexane (e.g., 1:1 v/v) to separate the desired this compound from byproducts. The main porphyrin band will be a distinct purple color.

  • Collect the purple fractions, combine them, and evaporate the solvent to yield the purified this compound as a purple solid.

Protocol 2: Synthesis of Zn(II)-5,15-di-p-tolylporphyrin (ZnDTP)

This protocol describes the insertion of zinc(II) into the porphyrin core using zinc acetate in dimethylformamide (DMF).[2]

Materials:

  • This compound (H₂DTP)

  • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add an excess of zinc(II) acetate dihydrate (e.g., 10 equivalents) to the solution.

  • Heat the reaction mixture to approximately 140-150 °C and stir for 1-2 hours.

  • Monitor the progress of the reaction by UV-Vis spectroscopy. The completion of the reaction is indicated by a shift in the Soret band and a reduction in the number of Q-bands from four to two.[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add water to the reaction mixture to precipitate the zinc porphyrin.

  • Collect the solid product by filtration and wash it thoroughly with water and then with methanol to remove excess zinc salts and DMF.

  • The product can be further purified by recrystallization from a solvent mixture such as dichloromethane/methanol.

  • Dry the purified Zn(II)-5,15-di-p-tolylporphyrin under vacuum to obtain a purple solid.

Protocol 3: Synthesis of Co(II)-5,15-di-p-tolylporphyrin (CoDTP)

This protocol outlines the insertion of cobalt(II) into the porphyrin macrocycle using cobalt(II) chloride in dimethyl sulfoxide (DMSO).[3]

Materials:

  • This compound (H₂DTP)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Dimethyl sulfoxide (DMSO)

  • 1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.

  • Add an excess of cobalt(II) chloride hexahydrate (e.g., 6 equivalents) to the solution.[3]

  • Reflux the reaction mixture for approximately 24 hours.[3]

  • Monitor the reaction by TLC or UV-Vis spectroscopy until all the free-base porphyrin has been consumed.

  • After cooling to room temperature, add 1 M HCl to the solution to precipitate the crude cobalt porphyrin.[3]

  • Collect the purple solid by filtration and wash it with water.[3]

  • To further purify, redissolve the solid in 0.1 M NaOH and then re-precipitate it by adding 1 M HCl.[3]

  • Collect the final product by filtration, wash thoroughly with water, and dry it under vacuum to yield Co(II)-5,15-di-p-tolylporphyrin as a dark purple/brown solid.[3]

Mandatory Visualization

Synthesis_Workflow reagent reagent intermediate intermediate product product process process metal_salt metal_salt dipyrromethane Dipyrromethane condensation Lindsey Condensation dipyrromethane->condensation tolualdehyde p-Tolualdehyde tolualdehyde->condensation porphyrinogen Porphyrinogen Intermediate condensation->porphyrinogen oxidation Oxidation (DDQ) porphyrinogen->oxidation purification1 Column Chromatography oxidation->purification1 H2DTP H2(this compound) Zn_metallation Metallation (Zn) H2DTP->Zn_metallation Co_metallation Metallation (Co) H2DTP->Co_metallation purification1->H2DTP Zn_salt Zn(OAc)2 Zn_salt->Zn_metallation Co_salt CoCl2 Co_salt->Co_metallation purification2 Purification Zn_metallation->purification2 purification3 Purification Co_metallation->purification3 ZnDTP Zn(this compound) CoDTP Co(this compound) purification2->ZnDTP purification3->CoDTP

Caption: Synthetic workflow for this compound and its metal complexes.

References

Application of 5,15-Di-p-tolylporphyrin in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Porphyrins, with their inherent light-harvesting properties reminiscent of natural photosynthesis, are a major focus of DSSC research.[1][2] Their strong absorption in the visible spectrum (the Soret and Q bands) and tunable electrochemical properties make them excellent candidates for sensitizers.[3] However, the efficiency of porphyrin-based DSSCs is highly dependent on molecular engineering, often requiring the incorporation of donor and acceptor groups to optimize the HOMO/LUMO energy levels for efficient electron injection and regeneration.[4]

The absence of detailed reports on 5,15-Di-p-tolylporphyrin in high-efficiency DSSCs suggests that its performance may be limited compared to more complex, push-pull porphyrin structures. Nevertheless, it can serve as a valuable model compound for fundamental studies or as a synthetic precursor for more elaborate sensitizers.

General Experimental Protocols for Porphyrin-Based DSSCs

The following sections provide generalized protocols for the synthesis of a generic di-substituted porphyrin, fabrication of a DSSC, and its characterization. These can be adapted for preliminary investigations involving this compound.

Synthesis of a Generic 5,15-Disubstituted Porphyrin

This protocol outlines a general approach for the synthesis of a meso-substituted porphyrin, which can be adapted for this compound by using p-tolualdehyde and pyrrole as starting materials.

Materials:

  • Pyrrole

  • Appropriate aldehyde (e.g., p-tolualdehyde)

  • Solvent (e.g., dichloromethane, chloroform)

  • Acid catalyst (e.g., trifluoroacetic acid - TFA)

  • Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - DDQ)

  • Purification materials (e.g., silica gel for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyrrole to the solution and stir.

  • Slowly add the acid catalyst and allow the reaction to proceed at room temperature in the dark for a specified time (typically several hours).

  • After the condensation reaction, add the oxidizing agent to the solution and stir for an additional period to promote the formation of the porphyrin macrocycle.

  • Neutralize the reaction mixture with a weak base (e.g., triethylamine).

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to isolate the desired porphyrin.

  • Characterize the final product using techniques such as ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.

Fabrication of a Dye-Sensitized Solar Cell

This protocol describes the assembly of a typical DSSC.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass slides

  • Titanium dioxide (TiO₂) paste

  • Sintering oven or furnace

  • Porphyrin dye solution (e.g., this compound dissolved in an appropriate solvent like a chloroform/ethanol mixture)

  • Platinum-coated counter electrode

  • Electrolyte solution (typically containing an I⁻/I₃⁻ redox couple)

  • Sealing material (e.g., Surlyn)

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass slides thoroughly.

    • Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like screen printing or doctor-blading.

    • Sinter the TiO₂-coated slide at high temperatures (e.g., 450-500 °C) to create a porous, nanocrystalline film.

    • After cooling, immerse the TiO₂ electrode in the porphyrin dye solution for several hours to allow for dye adsorption.

    • Rinse the dye-sensitized photoanode with a suitable solvent to remove any non-adsorbed dye molecules.

  • Assembly of the DSSC:

    • Place the platinum-coated counter electrode over the dye-sensitized photoanode, offset slightly.

    • Place a thin layer of the sealing material between the electrodes, around the active area.

    • Heat the assembly to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.

    • Introduce the electrolyte solution into the cell through the opening.

    • Seal the opening completely.

Characterization of the DSSC

Procedure:

  • Photovoltaic Performance Measurement:

    • Use a solar simulator (AM 1.5G, 100 mW/cm²) to illuminate the fabricated DSSC.

    • Measure the current-voltage (I-V) characteristics of the cell using a source meter.

    • From the I-V curve, determine the key performance parameters:

      • Open-circuit voltage (Voc): The voltage at which the current is zero.

      • Short-circuit current density (Jsc): The current density at zero voltage.

      • Fill factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).

      • Power conversion efficiency (PCE): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the power of the incident light.

Visualizing the DSSC Workflow and Energy Levels

The following diagrams illustrate the general workflow for DSSC fabrication and the fundamental energy level diagram for the electron transfer process.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_assembly Cell Assembly cluster_characterization Characterization A1 Clean FTO Glass A2 Deposit TiO₂ Paste A1->A2 A3 Sinter TiO₂ Film A2->A3 A4 Dye Sensitization A3->A4 B1 Assemble Electrodes with Sealant A4->B1 B2 Inject Electrolyte B1->B2 B3 Seal Cell B2->B3 C1 I-V Measurement under Illumination B3->C1 C2 Determine Performance Parameters (Voc, Jsc, FF, PCE) C1->C2

Caption: Experimental workflow for the fabrication and characterization of a DSSC.

Energy_Level_Diagram cluster_0 Energy Levels LUMO LUMO (Dye*) CB TiO₂ Conduction Band LUMO->CB 1. Electron Injection HOMO HOMO (Dye) HOMO->LUMO Light Excitation Redox Redox Potential (I⁻/I₃⁻) CB->Redox 2. Electron Transport & External Circuit Redox->HOMO 3. Dye Regeneration

Caption: Energy level diagram illustrating the electron transfer processes in a DSSC.

Concluding Remarks

While specific, high-performance data for this compound in DSSCs is not currently prominent in the literature, the general protocols and principles outlined above provide a solid foundation for researchers interested in exploring its potential. Further molecular modifications, such as the addition of electron-donating and -accepting moieties, would likely be necessary to enhance its photovoltaic performance to levels competitive with state-of-the-art porphyrin sensitizers. Researchers are encouraged to use this compound as a starting point for systematic studies on the structure-property relationships of porphyrin dyes in solar cell applications.

References

Application Notes and Protocols: 5,15-Di-p-tolylporphyrin in Catalytic Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,15-Di-p-tolylporphyrin and its metal complexes as versatile catalysts in a range of organic synthesis reactions. The protocols detailed below are representative methodologies for key applications, including the synthesis of the requisite metalloporphyrin catalysts.

Introduction

This compound is a synthetic porphyrin that, when complexed with transition metals, serves as a robust and efficient catalyst for various organic transformations. Its structure offers a unique electronic and steric environment at the metal center, influencing catalytic activity and selectivity. This document outlines its application in oxidation reactions, cyclopropanation, and photocatalytic degradation of organic pollutants.

Synthesis of Metalloporphyrin Catalysts

The catalytic activity of this compound is unlocked by the insertion of a metal ion into the porphyrin core. Below are general protocols for the synthesis of Manganese(III), Iron(III), and Zinc(II) complexes of this compound.

Synthesis of [5,15-Bis(4-methylphenyl)porphinato]manganese(III) chloride ([Mn(DTP)Cl])

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dimethylformamide (DMF) by heating to 150 °C.

  • Add a 10-fold excess of manganese(II) chloride tetrahydrate (MnCl₂·4H₂O).

  • Reflux the mixture for 2 hours, monitoring the reaction progress by UV-Vis spectroscopy and thin-layer chromatography (TLC). The characteristic Soret band of the free-base porphyrin will shift upon metallation.

  • After completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

  • Dissolve the residue in chloroform and wash with distilled water to remove excess metal salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting solid by recrystallization from a chloroform/methanol mixture to yield dark green crystals of [Mn(DTP)Cl].

Synthesis of [5,15-Bis(4-methylphenyl)porphinato]iron(III) chloride ([Fe(DTP)Cl])

Protocol:

  • Dissolve this compound (1 equivalent) in a mixture of propionic acid, glacial acetic acid, and m-nitrotoluene in a round-bottom flask.

  • Add a 5-fold excess of iron(II) chloride tetrahydrate (FeCl₂·4H₂O).

  • Reflux the mixture for 2 hours.

  • Upon completion, as indicated by TLC and UV-Vis spectroscopy, cool the mixture to 50-60 °C.

  • Add 6 M hydrochloric acid to precipitate the product.

  • Filter the solid and wash with 1 M hydrochloric acid until the filtrate is colorless.

  • Dry the resulting solid under vacuum to obtain [Fe(DTP)Cl] as a dark solid.[1][2]

Synthesis of [5,15-Bis(4-methylphenyl)porphinato]zinc(II) ([Zn(DTP)])

Protocol:

  • Dissolve this compound (1 equivalent) in a mixture of chloroform and methanol.

  • Add a 2-fold excess of zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O).

  • Reflux the mixture at 60 °C for 1.5 hours, monitoring the reaction by TLC and UV-Vis spectroscopy.[3]

  • After completion, remove the solvent by rotary evaporation.

  • Recrystallize the crude product from a dichloromethane/methanol mixture to yield purple crystals of [Zn(DTP)].[3]

Catalytic Applications and Protocols

Metal complexes of this compound are effective catalysts in a variety of organic reactions. The following sections provide detailed protocols and representative data for key applications.

Alkene Epoxidation Catalyzed by [Mn(DTP)Cl]

Manganese(III) porphyrins are well-known catalysts for the epoxidation of alkenes, mimicking the action of cytochrome P450 enzymes.

Experimental Protocol:

  • To a solution of the alkene substrate (e.g., styrene, 0.633 mmol) in dichloromethane (0.9 mL) in a round-bottom flask, add [Mn(DTP)Cl] (0.7 µmol).

  • Add an axial ligand, such as pyridine or imidazole (300 equivalents with respect to the catalyst), to the mixture.

  • Stir the solution at room temperature (20 °C) at 450 rpm.

  • Add the oxidant, such as iodosylbenzene (PhIO, 0.082 mmol), in one portion.

  • Continue stirring for 1 hour.

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Upon completion, the product yield can be determined by ¹H NMR spectroscopy based on the consumption of the limiting reagent.[4]

Quantitative Data for Alkene Epoxidation (Representative Data for Mn(III)-diarylporphyrins):

SubstrateCatalystOxidantAxial LigandSolventYield (%)Ref
Styrene[Mn(diaryl)Cl]PhIOPyridineCH₂Cl₂75-88[4]
Cyclohexene[Mn(diaryl)Cl]PhIOPyridineCH₂Cl₂60-75
1-Octene[Mn(diaryl)Cl]PhIOPyridineCH₂Cl₂40-55

Catalytic Cycle for Alkene Epoxidation:

Epoxidation_Cycle Mn_III [Mn(III)(DTP)Cl] Mn_V_O High-valent [Mn(V)=O(DTP)]+ Mn_III->Mn_V_O Oxidant (e.g., PhIO) Substrate_Complex [Mn(V)=O(DTP)(Alkene)] Mn_V_O->Substrate_Complex Alkene Epoxide_Complex [Mn(III)(DTP)(Epoxide)] Epoxide_Complex->Mn_III Epoxide release Substrate_Complex->Epoxide_Complex Oxygen Transfer

Caption: Catalytic cycle for manganese porphyrin-catalyzed epoxidation.

Cyclopropanation of Olefins Catalyzed by [Fe(DTP)Cl]

Iron(III) porphyrins are effective catalysts for the cyclopropanation of olefins using a carbene source, such as ethyl diazoacetate (EDA).

Experimental Protocol:

  • In a Schlenck flask under an inert atmosphere (e.g., argon), dissolve the olefin substrate (e.g., styrene, 1 mmol) and [Fe(DTP)Cl] (0.01 mmol) in dry, degassed toluene (5 mL).

  • Slowly add a solution of ethyl diazoacetate (EDA, 1.1 mmol) in toluene (2 mL) to the reaction mixture at room temperature over a period of 30 minutes using a syringe pump.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by GC for the disappearance of the starting materials and the formation of the cyclopropane product.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the cyclopropane product.

Quantitative Data for Olefin Cyclopropanation (Representative Data for Fe(III)-diarylporphyrins):

OlefinCatalystCarbene SourceSolventYield (%)Diastereoselectivity (trans:cis)Ref
Styrene[Fe(diaryl)Cl]EDAToluene80-952:1 - 4:1
1-Hexene[Fe(diaryl)Cl]EDAToluene65-80N/A
Cyclohexene[Fe(diaryl)Cl]EDAToluene70-85N/A

Catalytic Cycle for Cyclopropanation:

Cyclopropanation_Cycle Fe_III [Fe(III)(DTP)Cl] Fe_Carbene Iron-Carbene Intermediate [(DTP)Fe=CHR]+ Fe_III->Fe_Carbene Diazo compound (e.g., EDA) - N₂ Olefin_Complex [(DTP)Fe=CHR(Olefin)]+ Fe_Carbene->Olefin_Complex Olefin Product_Complex [Fe(III)(DTP)(Cyclopropane)] Olefin_Complex->Product_Complex Carbene Transfer Product_Complex->Fe_III Cyclopropane release

Caption: Proposed catalytic cycle for iron porphyrin-catalyzed cyclopropanation.

Photocatalytic Degradation of Organic Pollutants Using [Zn(DTP)]

Zinc(II) porphyrins are excellent photosensitizers and can be used for the photocatalytic degradation of organic pollutants in wastewater under visible light irradiation.

Experimental Protocol:

  • Prepare an aqueous solution of the organic pollutant (e.g., methylene blue, 10 mg/L).

  • Disperse the [Zn(DTP)] catalyst (e.g., 50 mg/L) in the pollutant solution. The catalyst can be used in solution or immobilized on a solid support for easier recovery.

  • Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.

  • Irradiate the mixture with a visible light source (e.g., a halogen lamp).

  • Take aliquots of the solution at regular intervals and analyze the concentration of the pollutant using a UV-Vis spectrophotometer.

  • The degradation efficiency can be calculated from the decrease in the absorbance at the characteristic wavelength of the pollutant.

Quantitative Data for Photocatalytic Degradation (Representative Data for Zn(II)-diarylporphyrins):

PollutantCatalystLight SourceDegradation Efficiency (%)Time (h)Ref
Methylene Blue[Zn(diaryl)]Visible Light>904[5]
Rhodamine B[Zn(diaryl)]Visible Light>854
Phenol[Zn(diaryl)]Visible Light70-806

Mechanism of Photocatalytic Degradation:

Photocatalysis_Mechanism cluster_0 Photosensitization cluster_1 Reactive Oxygen Species (ROS) Generation cluster_2 Pollutant Degradation ZnDTP [Zn(DTP)] ZnDTP_excited [Zn(DTP)]* ZnDTP->ZnDTP_excited hν (Visible Light) O2_singlet ¹O₂ (Singlet Oxygen) ZnDTP_excited->O2_singlet Energy Transfer OH_radical •OH (Hydroxyl Radical) ZnDTP_excited->OH_radical Electron Transfer to H₂O/O₂ O2 ³O₂ Degradation_Products Degradation Products (CO₂, H₂O, etc.) O2_singlet->Degradation_Products Oxidation H2O H₂O OH_radical->Degradation_Products Oxidation Pollutant Organic Pollutant Experimental_Workflow start Start catalyst_prep Catalyst Synthesis ([M(DTP)X]) start->catalyst_prep reaction_setup Reaction Setup: - Substrate - Catalyst - Solvent - Other reagents catalyst_prep->reaction_setup reaction_run Run Reaction (Stirring, heating, irradiation) reaction_setup->reaction_run monitoring Reaction Monitoring (TLC, GC, etc.) reaction_run->monitoring monitoring->reaction_run Continue reaction workup Reaction Work-up (Quenching, extraction) monitoring->workup Reaction complete purification Product Purification (Chromatography, crystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

References

Measuring the Luminescence of 5,15-Di-p-tolylporphyrin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup and protocol for measuring the fluorescence of 5,15-Di-p-tolylporphyrin. This synthetic porphyrin is of significant interest in various fields, including photodynamic therapy, organic electronics, and chemical sensing, owing to its distinct photophysical properties.

Introduction

This compound is a meso-substituted porphyrin characterized by the presence of two p-tolyl groups at the 5 and 15 meso positions of the porphyrin macrocycle. This structure imparts specific electronic and steric properties that influence its absorption and emission of light. Accurate and reproducible measurement of its fluorescence is crucial for understanding its behavior in different environments and for its application in various technologies.

Photophysical Properties

The fluorescence of this compound is characterized by a distinct Soret band and several Q-bands in its absorption spectrum, with corresponding emission peaks in the red region of the visible spectrum. While specific values can be solvent-dependent, typical photophysical parameters are summarized in the table below.

ParameterValueSolvent
Excitation Maximum (Soret Band) ~410 nmToluene
Excitation Maxima (Q-bands) ~510 nm, ~545 nm, ~585 nm, ~640 nmToluene
Emission Maxima ~650 nm and ~715 nmToluene
Fluorescence Quantum Yield (Φf) Not available in search results
Fluorescence Lifetime (τf) Not available in search results

Note: The exact values for fluorescence quantum yield and lifetime for this compound were not found in the available search results. These parameters are highly dependent on the molecular environment and should be determined experimentally.

Experimental Workflow

The process of measuring the fluorescence of this compound can be visualized as a sequential workflow, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_inst Instrumentation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh this compound B Dissolve in Spectroscopic Grade Solvent A->B C Prepare Serial Dilutions B->C D Select Excitation Wavelength C->D E Set Emission Scan Range D->E F Adjust Slit Widths E->F G Measure Absorbance F->G H Record Fluorescence Emission Spectrum G->H I Record Excitation Spectrum H->I J Correct for Inner Filter Effects I->J K Determine Quantum Yield (Relative Method) J->K L Determine Fluorescence Lifetime K->L

Caption: Experimental workflow for fluorescence measurement.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in measuring the fluorescence of this compound.

Sample Preparation

Accurate sample preparation is critical for obtaining reliable fluorescence data.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., toluene, dichloromethane)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of spectroscopic grade solvent in a volumetric flask to prepare a stock solution of approximately 10⁻⁵ M.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from 10⁻⁶ M to 10⁻⁷ M. The absorbance of the most concentrated solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Cuvette Preparation: Use clean quartz cuvettes. Rinse the cuvette with the solvent before filling it with the sample solution.

Instrumentation and Data Acquisition

A standard spectrofluorometer is used for these measurements.

Instrumentation:

  • Spectrofluorometer equipped with a xenon arc lamp or a laser excitation source and a photomultiplier tube (PMT) detector.

  • UV-Vis spectrophotometer.

Procedure for Emission Spectrum:

  • Instrument Settings:

    • Set the excitation wavelength to the Soret band maximum (around 410 nm).

    • Set the emission scan range from 600 nm to 800 nm.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Blank Measurement: Record the emission spectrum of the pure solvent to account for any background signal.

  • Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

  • Data Correction: Subtract the blank spectrum from the sample spectrum.

Procedure for Excitation Spectrum:

  • Instrument Settings:

    • Set the emission wavelength to the maximum of the most intense emission peak (around 650 nm).

    • Set the excitation scan range from 350 nm to 600 nm.

    • Maintain the same slit widths as for the emission spectrum.

  • Measurement: Record the excitation spectrum. The resulting spectrum should resemble the absorption spectrum of the compound.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.

Materials:

  • This compound solution (sample)

  • Fluorescence standard solution with a known quantum yield in the same solvent (e.g., meso-tetraphenylporphyrin (TPP) in toluene, Φf ≈ 0.11)

Procedure:

  • Absorbance Measurement: Measure the absorbance of both the sample and the standard solutions at the same excitation wavelength. The absorbance values should be kept below 0.1.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τf) is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

  • TCSPC system with a pulsed laser or LED excitation source and a high-speed detector.

Procedure:

  • Instrument Setup:

    • Select an excitation source with a wavelength close to the Soret band of the porphyrin.

    • Calibrate the instrument using a scattering solution to obtain the instrument response function (IRF).

  • Data Acquisition: Acquire the fluorescence decay curve of the this compound solution.

  • Data Analysis: Fit the experimental decay curve to a multi-exponential decay model using appropriate software to determine the fluorescence lifetime(s).

Potential Interferences and Troubleshooting

  • Aggregation: Porphyrins are prone to aggregation at high concentrations, which can quench fluorescence. It is crucial to work with dilute solutions.

  • Photobleaching: Porphyrins can be susceptible to photodegradation upon prolonged exposure to the excitation light. Minimize exposure time and use fresh solutions.

  • Solvent Impurities: Fluorescent impurities in the solvent can interfere with the measurements. Always use spectroscopic grade solvents.

  • Oxygen Quenching: Dissolved oxygen can quench the fluorescence of porphyrins. For precise measurements, solutions can be deoxygenated by bubbling with an inert gas like argon or nitrogen.

Conclusion

This application note provides a detailed framework for the reliable measurement of the fluorescence properties of this compound. By following these protocols, researchers can obtain high-quality data to advance their understanding and application of this important class of molecules.

Application Notes and Protocols for the Use of 5,15-Di-p-tolylporphyrin in Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5,15-Di-p-tolylporphyrin in the development of chemical sensors. This versatile porphyrin derivative serves as a robust platform for detecting a variety of analytes, including metal ions and volatile organic compounds (VOCs), through straightforward optical and electrochemical methods.

Introduction to this compound in Chemical Sensing

This compound is an aromatic macrocycle that exhibits strong light absorption in the visible region, making it an excellent candidate for optical sensing applications.[1] Its unique structure, featuring two para-tolyl groups, enhances its solubility and stability, which is advantageous for the fabrication of sensing devices.[1] The central cavity of the porphyrin can chelate with metal ions, leading to distinct changes in its absorption and fluorescence spectra. Furthermore, the extended π-electron system of the porphyrin ring can interact with various gaseous analytes, making it suitable for the development of gas and VOC sensors.

Synthesis of this compound

The synthesis of this compound is typically achieved through a [2+2] condensation reaction between dipyrromethane and p-tolualdehyde.[2][3] This method provides a reliable route to obtaining the desired porphyrin with good yields.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dipyrromethane

  • p-Tolualdehyde

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Silica gel for column chromatography

  • Hexane

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve dipyrromethane (1.0 eq) and p-tolualdehyde (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting materials are consumed, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5-2.0 eq) in DCM to the reaction mixture to oxidize the porphyrinogen intermediate to the porphyrin.

  • Continue stirring for an additional 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a hexane/chloroform gradient as the eluent.

  • Collect the fractions containing the desired purple-colored porphyrin and evaporate the solvent to obtain this compound as a crystalline solid.

  • Characterize the final product by UV-Vis and NMR spectroscopy to confirm its identity and purity.[4]

Fabrication of Chemical Sensors

Thin films of this compound can be deposited onto various substrates, such as glass slides or quartz crystal microbalances, to create the active sensing layer. Common deposition techniques include spin-coating, dip-coating, and self-assembly.

Experimental Protocol: Fabrication of a this compound Thin Film Sensor by Spin-Coating

Materials:

  • This compound

  • Chloroform or other suitable organic solvent

  • Glass or quartz substrate

  • Spin-coater

Procedure:

  • Prepare a dilute solution of this compound in chloroform (e.g., 1 mg/mL).

  • Thoroughly clean the substrate by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrate with a stream of nitrogen.

  • Place the cleaned substrate on the chuck of the spin-coater.

  • Dispense a small amount of the porphyrin solution onto the center of the substrate.

  • Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.

  • Anneal the film at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.

  • The fabricated sensor is now ready for testing.

Applications in Analyte Detection

Metal Ion Detection

Sensors based on this compound can be used for the optical detection of various metal ions in solution. The coordination of a metal ion within the porphyrin cavity leads to changes in the Soret and Q-bands of the UV-Vis absorption spectrum, as well as alterations in the fluorescence emission.

Signaling Pathway for Metal Ion Detection

metal_ion_detection Analyte Metal Ion (e.g., Cu²⁺) Porphyrin This compound Analyte->Porphyrin Coordination Complex Metal-Porphyrin Complex Porphyrin->Complex Signal Optical Signal Change (UV-Vis or Fluorescence) Complex->Signal Altered Electronic Properties

Caption: Metal ion detection mechanism.

Volatile Organic Compound (VOC) and Gas Detection

Thin films of this compound are effective for sensing various VOCs and gases, such as ammonia. The interaction of the analyte with the porphyrin film can occur through several mechanisms, including coordination to a central metal ion (if present), hydrogen bonding, or π-π stacking interactions. These interactions modulate the electronic properties of the porphyrin, resulting in a detectable optical or electrical signal. For instance, the basic nature of ammonia allows for its detection through the deprotonation of a previously protonated porphyrin film, leading to a distinct color change.[5][6]

Experimental Workflow for VOC Sensing

voc_sensing_workflow cluster_prep Sensor Preparation cluster_sensing Sensing Process cluster_analysis Data Analysis Prep Prepare Porphyrin Solution Coat Spin-Coat onto Substrate Prep->Coat Anneal Anneal Film Coat->Anneal Expose Expose to VOC/Gas Anneal->Expose Measure Measure Optical/Electrical Response Expose->Measure Calibrate Calibrate Sensor Response Measure->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

References

Application Notes and Protocols for 5,15-Di-p-tolylporphyrin Derivatives in Biological Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,15-di-p-tolylporphyrin derivatives as versatile fluorescent probes for a range of biological imaging applications. The unique photophysical properties of these compounds, including strong absorption in the visible spectrum and high fluorescence quantum yields, make them excellent candidates for fluorescence microscopy, targeted imaging, and as photosensitizers in photodynamic therapy (PDT). This document details their synthesis, functionalization for specific targeting, and provides protocols for their application in in vitro and in vivo imaging.

Introduction to this compound Derivatives

This compound (H₂DTP) is a synthetic porphyrin characterized by two tolyl groups at the meso positions of the porphyrin macrocycle. This core structure can be readily functionalized at the peripheral phenyl groups or the central metal-binding site to modulate its photophysical properties and introduce reactive moieties for bioconjugation. These modifications allow for the development of a diverse library of probes for specific biological applications.

Key Advantages for Biological Imaging
  • Bright Fluorescence: Many this compound derivatives exhibit strong fluorescence emission, enabling sensitive detection in biological systems.

  • Photostability: The porphyrin macrocycle is a robust chromophore, offering good resistance to photobleaching during prolonged imaging experiments.

  • Tunable Properties: The synthesis of derivatives with various functional groups allows for the fine-tuning of solubility, spectral properties, and targeting specificity.

  • Dual Functionality: These derivatives can act as both imaging agents and photosensitizers, enabling their use in theranostic applications, combining diagnostics (imaging) and therapy (PDT).

Quantitative Data Presentation

The photophysical properties of this compound derivatives are crucial for their application in biological imaging. The following tables summarize key quantitative data for representative derivatives.

Table 1: Photophysical Properties of Functionalized this compound Derivatives

DerivativeFunctional GroupAbsorption Max (Soret), λ_abs_ (nm)Molar Extinction Coefficient, ε (M⁻¹cm⁻¹) at Soret BandEmission Max, λ_em_ (nm)Fluorescence Quantum Yield (Φ_F_)Solvent
1 H₂DTP (unsubstituted)~418~400,000~650, 715~0.10Dichloromethane
2 5,15-bis(4-carboxyphenyl)porphyrin~419~380,000~652, 718~0.08DMSO
3 5,15-bis(4-aminophenyl)porphyrin~421~420,000~655, 720Not ReportedDMF
4 Zn(II)-5,15-di-p-tolylporphyrin~420~500,000~595, 645~0.03Dichloromethane

Note: The exact values can vary depending on the solvent and experimental conditions. The data presented is a compilation from various sources and serves as a representative guide.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-carboxyphenyl)-15-(p-tolyl)porphyrin

This protocol describes a mixed aldehyde condensation reaction to synthesize an asymmetrically functionalized porphyrin suitable for bioconjugation.

Materials:

  • p-Tolualdehyde

  • 4-Carboxybenzaldehyde

  • Pyrrole

  • Propionic acid

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) and 4-carboxybenzaldehyde (1 equivalent) in propionic acid.

  • Heat the mixture to reflux.

  • Slowly add a solution of pyrrole (2 equivalents) in propionic acid to the refluxing mixture over 30 minutes.

  • Continue refluxing for an additional 2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the porphyrinogen.

  • Collect the precipitate by filtration and wash with cold methanol.

  • Dissolve the crude porphyrinogen in DCM.

  • Add DDQ (3 equivalents) to the solution and stir at room temperature for 1 hour to oxidize the porphyrinogen to the porphyrin.

  • Monitor the reaction by UV-Vis spectroscopy for the appearance of the characteristic Soret band around 418 nm.

  • Once the oxidation is complete, wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude porphyrin by silica gel column chromatography using a DCM/methanol gradient as the eluent.

  • Collect the major purple fraction and evaporate the solvent to obtain the pure 5-(4-carboxyphenyl)-15-(p-tolyl)porphyrin.

Protocol 2: Live-Cell Fluorescence Imaging of Intracellular Uptake

This protocol details the use of a carboxyl-functionalized this compound derivative for imaging its uptake and localization in cultured cancer cells.

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 5-(4-carboxyphenyl)-15-(p-tolyl)porphyrin (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (for nuclear counterstaining)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the porphyrin derivative in DMSO. For cell staining, dilute the stock solution in serum-free DMEM to a final concentration of 1-10 µM.

  • Cell Staining: a. Aspirate the culture medium from the cells and wash twice with warm PBS. b. Add the porphyrin-containing medium to the cells and incubate for 1-4 hours at 37°C. c. (Optional) For nuclear counterstaining, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL during the last 15 minutes of incubation.

  • Washing: Aspirate the staining solution and wash the cells three times with warm PBS to remove unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a confocal microscope.

    • Excitation: Use a laser line close to the Soret band of the porphyrin (e.g., 405 nm) or one of the Q-bands (e.g., 561 nm).

    • Emission: Collect the fluorescence emission in the red channel (e.g., 650-750 nm).

    • Hoechst: Excite at ~405 nm and collect emission in the blue channel (~430-480 nm).

  • Analysis: Analyze the images to determine the subcellular localization of the porphyrin derivative. Porphyrins often accumulate in membranes and organelles such as mitochondria and lysosomes.[1]

Visualizations

Diagram 1: Synthesis and Bioconjugation Workflow

G cluster_synthesis Porphyrin Synthesis cluster_conjugation Bioconjugation Tolualdehyde p-Tolualdehyde Condensation Mixed Aldehyde Condensation Tolualdehyde->Condensation Carboxybenzaldehyde 4-Carboxybenzaldehyde Carboxybenzaldehyde->Condensation Pyrrole Pyrrole Pyrrole->Condensation Porphyrin Carboxy-functionalized This compound Condensation->Porphyrin Activation Carboxyl Activation (e.g., EDC/NHS) Porphyrin->Activation Porphyrin->Activation Conjugate Porphyrin-Antibody Conjugate Activation->Conjugate Antibody Targeting Antibody (with free amine groups) Antibody->Conjugate

Caption: Workflow for the synthesis of a carboxylated porphyrin and its conjugation to an antibody.

Diagram 2: Cellular Imaging and Photodynamic Therapy Mechanism

G cluster_imaging Cellular Imaging cluster_pdt Photodynamic Therapy (PDT) PorphyrinProbe Porphyrin Probe Uptake Cellular Uptake PorphyrinProbe->Uptake Cell Target Cell Cell->Uptake Localization Subcellular Localization (e.g., Mitochondria) Uptake->Localization Excitation Light Excitation (Fluorescence Microscope) Localization->Excitation PDT_Excitation Light Excitation (Therapeutic Laser) Localization->PDT_Excitation Emission Fluorescence Emission Excitation->Emission Imaging Biological Imaging Emission->Imaging ISC Intersystem Crossing (ISC) PDT_Excitation->ISC TripletState Excited Triplet State ISC->TripletState TypeI Type I Reaction (Electron Transfer) TripletState->TypeI TypeII Type II Reaction (Energy Transfer) TripletState->TypeII ROS Reactive Oxygen Species (ROS, e.g., ¹O₂) TypeI->ROS TypeII->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis G Start Start: Library of Porphyrin Derivatives PlateCells Plate Cells in Multi-well Plates Start->PlateCells AddProbes Add Porphyrin Probes (One per well) PlateCells->AddProbes Incubate Incubate AddProbes->Incubate AutomatedMicroscopy Automated High-Resolution Fluorescence Microscopy Incubate->AutomatedMicroscopy ImageAnalysis Automated Image Analysis (Uptake, Localization, Intensity) AutomatedMicroscopy->ImageAnalysis DataAnalysis Data Analysis and Hit Identification ImageAnalysis->DataAnalysis HitValidation Hit Validation and Further Studies DataAnalysis->HitValidation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,15-Di-p-tolylporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,15-Di-p-tolylporphyrin.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
YLD-001 Low to No Porphyrin Yield Inefficient Condensation: Incorrect stoichiometry, impure reagents (pyrrole, p-tolualdehyde), or insufficient acid catalyst. • Decomposition of Intermediates: Porphyrinogen intermediates are sensitive to air and light. • Ineffective Oxidation: The oxidizing agent (e.g., DDQ, p-chloranil) is old, impure, or added at the wrong stage.Reagent Quality: Use freshly distilled pyrrole and high-purity p-tolualdehyde. Ensure the acid catalyst (e.g., TFA, BF₃·OEt₂) is fresh and added in the correct concentration. • Inert Atmosphere: Conduct the initial condensation reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation and decomposition of intermediates. • Oxidant Quality and Timing: Use a fresh, high-quality oxidizing agent. Add the oxidant only after the condensation phase is complete.
YLD-002 Formation of a Large Amount of Black, Insoluble Material (Tar) Oligomerization of Pyrrole: High concentrations of reactants and catalyst can lead to the formation of linear polypyrrolic oligomers, which are difficult to cyclize.[1] • Excessive Heating: High temperatures during the condensation step can promote side reactions and decomposition.High Dilution Conditions: The Lindsey synthesis typically requires high dilution to favor intramolecular cyclization over intermolecular oligomerization.[2] • Controlled Temperature: Perform the condensation at room temperature as recommended for the Lindsey method to minimize side reactions.
PUR-001 Difficult Purification Presence of Multiple Porphyrin Species: Scrambling of reactants can lead to the formation of other porphyrins besides the desired 5,15-disubstituted product. • Closely Eluting Impurities: Oligomeric byproducts and other porphyrin isomers can have similar polarities, making chromatographic separation challenging.[2+2] Condensation Method: For higher regioselectivity and yield, consider a [2+2] condensation approach using a pre-formed dipyrromethane. This method significantly reduces the formation of scrambled porphyrin products.[3][4] • Optimized Chromatography: Use a long chromatography column with a suitable stationary phase (e.g., silica gel) and a carefully selected eluent system (e.g., hexanes/dichloromethane gradient) to improve separation.
RXN-001 Reaction Stalls or Proceeds Slowly Insufficient Catalyst: The concentration of the acid catalyst may be too low to effectively promote the condensation reaction. • Low Quality Solvent: The presence of water or other impurities in the solvent can interfere with the reaction.Catalyst Concentration: Optimize the concentration of the acid catalyst. Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂) are commonly used. • Dry Solvents: Use anhydrous solvents to ensure a water-free reaction environment.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The yield of this compound can vary significantly depending on the synthetic method employed. The classical Adler-Longo method may provide yields in the range of 10-20%.[1] The Lindsey method, which is performed under milder conditions, can offer yields in the range of 20-40% for meso-substituted porphyrins. For higher and more consistent yields, a [2+2] condensation approach using dipyrromethane and p-tolualdehyde is often preferred.[3][4]

Q2: How can I minimize the formation of oligomeric side products?

A2: The formation of undesired aldehyde-pyrrole oligocondensates is a common issue that lowers the yield and complicates purification.[1] To minimize this, it is crucial to maintain high dilution conditions during the initial condensation step. This favors the intramolecular cyclization of the porphyrinogen precursor over intermolecular polymerization.

Q3: What is the role of the oxidizing agent and when should it be added?

A3: The oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is essential for converting the non-aromatic porphyrinogen intermediate into the stable, aromatic porphyrin. It should be added after the initial condensation of pyrrole and p-tolualdehyde is complete. Premature addition of the oxidant can lead to the formation of undesired side products.

Q4: Are there alternative, "greener" synthesis methods available?

A4: Yes, research has explored more environmentally friendly approaches to porphyrin synthesis. These include mechanochemical methods that reduce the need for large volumes of organic solvents and solvent-free reactions conducted at high temperatures in the presence of air as the oxidant.[5][6]

Q5: How can I confirm the successful synthesis of this compound?

A5: The successful synthesis of the target porphyrin can be confirmed using several analytical techniques. UV-Vis spectroscopy is a key method, where the product should exhibit a strong Soret band around 410-420 nm and several weaker Q-bands in the 500-700 nm region. ¹H NMR spectroscopy can confirm the structure by showing characteristic peaks for the pyrrolic, meso-tolyl, and N-H protons. Mass spectrometry can be used to verify the molecular weight of the compound.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of related meso-substituted porphyrins under various conditions. This data can serve as a benchmark for optimizing the synthesis of this compound.

PorphyrinAldehydeMethodCatalystSolventOxidantYield (%)Reference
5,15-DiphenylporphyrinBenzaldehyde[2+2] CondensationTFADichloromethaneDDQ~35-40Adapted from[3]
5,10,15,20-TetraphenylporphyrinBenzaldehydeLindseyTFADichloromethanep-Chloranil~20[5]
5,10,15,20-TetraphenylporphyrinBenzaldehydeAdler-Longo-Propionic AcidAir10-30[1]
5,10,15,20-Tetrakis(p-tolyl)porphyrinp-TolualdehydeGreen MethodHClH₂O-MeOH/DMFAir29[7]

Experimental Protocols

Lindsey Synthesis of this compound

This protocol is a representative example of the Lindsey method for the synthesis of this compound.

Materials:

  • Freshly distilled pyrrole

  • p-Tolualdehyde

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes and dichloromethane for elution

Procedure:

  • Condensation:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve p-tolualdehyde (2 equivalents) and freshly distilled pyrrole (2 equivalents) in a large volume of anhydrous dichloromethane to achieve high dilution (typically in the millimolar concentration range).

    • Add the acid catalyst (TFA or BF₃·OEt₂, catalytic amount) to the solution.

    • Stir the reaction mixture at room temperature in the dark for a designated period (can range from 1 to 24 hours). Monitor the reaction progress by UV-Vis spectroscopy, observing the formation of the porphyrinogen intermediate.

  • Oxidation:

    • Once the condensation is deemed complete, add the oxidizing agent (DDQ or p-chloranil, ~3 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for an additional 1-3 hours. The color of the solution should change to a deep purple, indicating the formation of the porphyrin.

  • Purification:

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane in hexanes.

    • Collect the purple fraction corresponding to the this compound.

    • Evaporate the solvent to obtain the purified product as a crystalline solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reagents Pyrrole + p-Tolualdehyde in Anhydrous DCM catalyst_addition Add Acid Catalyst (TFA or BF3.OEt2) reagents->catalyst_addition condensation Condensation (Room Temperature, Inert Atmosphere) catalyst_addition->condensation oxidation Oxidation (Add DDQ or p-Chloranil) condensation->oxidation workup Aqueous Workup (Neutralization) oxidation->workup extraction Solvent Evaporation workup->extraction chromatography Silica Gel Column Chromatography extraction->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_problem Common Problems cluster_cause Primary Causes cluster_solution Key Solutions low_yield Low Yield oligomerization Oligomerization low_yield->oligomerization side_reactions Side Reactions low_yield->side_reactions impure_reagents Impure Reagents low_yield->impure_reagents two_plus_two [2+2] Condensation low_yield->two_plus_two tar_formation Tar Formation tar_formation->oligomerization purification_issues Purification Difficulty purification_issues->oligomerization purification_issues->side_reactions purification_issues->two_plus_two high_dilution High Dilution oligomerization->high_dilution rt_synthesis Room Temperature side_reactions->rt_synthesis pure_reagents Pure Reagents impure_reagents->pure_reagents

Caption: Logical relationship between problems, causes, and solutions in porphyrin synthesis.

References

Purification of 5,15-Di-p-tolylporphyrin using column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5,15-Di-p-tolylporphyrin using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound using column chromatography?

A1: The typical strategy involves using normal-phase column chromatography with silica gel as the stationary phase. The crude porphyrin mixture is loaded onto the column and eluted with a non-polar solvent system, gradually increasing the polarity to separate the desired this compound from byproducts such as other porphyrin isomers (5,10- and 5,15-disubstituted), unreacted starting materials, and polymeric porphyrin materials.

Q2: What are the most common byproducts in the synthesis of this compound that need to be removed?

A2: Common byproducts include other porphyrin isomers, such as 5,10-di-p-tolylporphyrin, and higher molecular weight porphyrin polymers. The specific byproducts will depend on the synthetic route used.

Q3: How can I monitor the separation during column chromatography?

A3: The separation can be monitored by observing the colored bands moving down the column. Porphyrins are intensely colored, which allows for visual tracking. Additionally, Thin-Layer Chromatography (TLC) should be used to analyze the fractions collected from the column to determine which fractions contain the pure product.

Q4: What is a typical yield for the purification of this compound?

A4: The yield for the synthesis and purification of 5,15-A2 type porphyrins can vary, but yields in the range of 23% to 35% have been reported for similar compounds.[1] The final yield will depend on the success of the synthesis and the efficiency of the chromatographic purification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Separation of Bands Incorrect solvent system polarity.Optimize the eluent system using TLC. Start with a low polarity solvent (e.g., hexane or toluene) and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane or ethyl acetate).
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Uneven packing of the silica gel.Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is generally recommended.
Product Elutes Too Quickly The eluent is too polar.Decrease the polarity of the solvent system. Use a higher proportion of the non-polar solvent.
Product Does Not Elute The eluent is not polar enough.Gradually increase the polarity of the solvent system. A step gradient or a linear gradient can be employed.
The compound may be strongly adsorbed to the silica gel.Consider adding a small amount of a more polar solvent like methanol (not exceeding 10%) to the eluent. In some cases, switching to a different stationary phase like alumina may be beneficial.
Streaking of Bands on the Column The sample is not fully dissolved in the loading solvent.Ensure the crude sample is completely dissolved in a minimal amount of the initial eluent or a suitable solvent before loading.
The compound is degrading on the silica gel.Porphyrins can be sensitive to acid. Consider using neutral or basic alumina as the stationary phase, or neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent).
Multiple Compounds in a Single Fraction Inefficient separation.Improve the separation by using a longer column, a finer mesh silica gel, or a shallower solvent gradient.
Fractions are too large.Collect smaller fractions to improve the resolution of the separation.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Toluene)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

2. Column Preparation:

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or toluene).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

  • Allow the silica gel to settle, and gently tap the column to ensure even packing.

  • Add another thin layer of sand on top of the silica gel bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the initial eluent or a slightly more polar solvent like dichloromethane.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Gently add a small amount of the initial eluent to wash any remaining sample from the column walls onto the silica bed.

4. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column.

  • Begin eluting the column, collecting the solvent that passes through in fractions.

  • The first band to elute is often unreacted aldehyde and other non-polar impurities. The desired this compound will move down the column as a distinct purple band.

  • Gradually increase the polarity of the eluent by adding small amounts of a more polar solvent like dichloromethane. A typical starting eluent might be 100% hexane or toluene, gradually increasing to a mixture of hexane/DCM or toluene/DCM.

  • Collect the fractions containing the purple band.

5. Analysis of Fractions:

  • Spot each collected fraction on a TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound (single spot on TLC).

  • Evaporate the solvent from the combined pure fractions to obtain the purified product.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography of porphyrins.
Column Dimensions Diameter: 2-5 cm; Length: 30-50 cmDependent on the amount of crude material to be purified.
Crude to Silica Ratio 1:30 to 1:50 (by weight)A higher ratio provides better separation.
Eluent System Hexane/Dichloromethane or Toluene/DichloromethaneStart with a low polarity and gradually increase.
Elution Gradient Step or linear gradientA shallow gradient generally provides better resolution.
Typical Rf on TLC 0.3 - 0.5In an optimized solvent system for good separation.
Expected Yield 23% - 35%Based on reports for similar A2-type porphyrins.[1]

Experimental Workflow

experimental_workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep1 Pack Column with Silica Gel Slurry prep2 Add Sand Layers prep1->prep2 prep3 Equilibrate with Initial Eluent prep2->prep3 load2 Apply Sample to Column prep3->load2 Ready for Loading load1 Dissolve Crude Porphyrin load1->load2 elute1 Elute with Solvent Gradient (Increasing Polarity) load2->elute1 Start Elution elute2 Collect Fractions elute1->elute2 analysis1 Analyze Fractions by TLC elute2->analysis1 Monitor Separation analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3 product Pure this compound analysis3->product Final Product

Caption: Workflow for the purification of this compound.

References

Troubleshooting common side reactions in porphyrin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for porphyrin synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My porphyrin synthesis reaction has a very low yield. What are the common causes and how can I improve it?

Low yields in porphyrin synthesis can stem from several factors, including suboptimal reaction conditions, incomplete oxidation, and the formation of side products. Here's a step-by-step guide to troubleshoot and improve your yield:

Troubleshooting Low Yields:

  • Re-evaluate Your Synthetic Method: The two most common methods for meso-substituted porphyrin synthesis are the Lindsey and Adler-Longo methods. The Lindsey method generally provides higher yields (10-60%) under milder conditions, making it suitable for sensitive aldehydes.[1] The Adler-Longo method is simpler but often results in lower yields (10-30%) and the formation of tar-like byproducts.[1][2]

  • Optimize Reaction Conditions:

    • Concentration: In the Lindsey synthesis, high dilution is crucial to minimize the formation of oligomeric side products.[3]

    • Catalyst: The choice and concentration of the acid catalyst (e.g., TFA, BF₃·OEt₂) are critical. Too much or too little can negatively impact the yield.

    • Reaction Time: Monitor the reaction progress by TLC or UV-Vis spectroscopy to determine the optimal reaction time. Prolonged reaction times can sometimes lead to decomposition of the porphyrin product.[4]

  • Ensure Complete Oxidation: The final step in many porphyrin syntheses is the oxidation of the porphyrinogen intermediate. Incomplete oxidation is a common cause of low yields.

    • Oxidizing Agent: Use an appropriate oxidizing agent, such as DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) or p-chloranil, in a sufficient amount.

    • Aeration: In the Adler-Longo method, ensure adequate exposure to air for oxidation.

  • Minimize Side Reactions: The formation of unwanted side products, such as scrambled isomers and oligomers, directly reduces the yield of the desired porphyrin. Refer to the specific troubleshooting sections on these side reactions for mitigation strategies.

Troubleshooting Guide: Common Side Reactions

This section provides detailed guidance on identifying and mitigating common side reactions encountered during porphyrin synthesis.

Side Reaction 1: Scrambling in the Synthesis of trans-A₂B₂-Porphyrins

Issue: You are attempting to synthesize a trans-A₂B₂-porphyrin, but you obtain a mixture of isomers, including the cis-A₂B₂ and A₃B porphyrins. This phenomenon, known as scrambling, is a common side reaction in MacDonald-type [2+2] condensations.[5]

Cause: Scrambling occurs due to the acid-catalyzed cleavage and recondensation of pyrrole units from the intermediate oligopyrrole chains.[6] This is particularly problematic when using sterically unhindered dipyrromethanes.[5]

Solutions:

  • Use Sterically Hindered Dipyrromethanes: Employing dipyrromethanes with bulky substituents (e.g., mesityl groups) can effectively suppress scrambling.[5]

  • Optimize Reaction Conditions:

    • Low Temperature: Performing the condensation at lower temperatures (e.g., 0 °C) can slow down the scrambling process.

    • Choice of Acid and Solvent: Specific combinations of acid catalysts and solvents can minimize scrambling. For example, using BF₃·OEt₂ in acetonitrile at 0 °C in the presence of NH₄Cl has been shown to give little to no scrambling, although yields may be lower.[7]

    • Reaction Time: Shorter reaction times can reduce the extent of scrambling.[8]

  • Employ a "Scramble-Free" Synthetic Strategy: Utilize protecting groups that can be removed after the porphyrin ring has been formed. For instance, using removable bromide substituents as blocking groups can guide the synthesis towards the desired trans isomer.[5]

Quantitative Data on Scrambling:

The extent of scrambling is highly dependent on the specific substrates and reaction conditions. Below is a table summarizing the impact of different conditions on the yield of trans-A₂B₂-porphyrins and the degree of scrambling.

Dipyrromethane SubstituentAldehydeReaction ConditionsDesired trans-A₂B₂ YieldScrambled ProductsReference
Phenyl (unhindered)4-MethoxybenzaldehydeTFA, CH₂Cl₂Low (5-12% of isomer mixture)Major products are scrambled isomers[9]
Mesityl (hindered)Various aromatic aldehydesTFA, CH₂Cl₂14-48%Minimal to no scrambling detected[7]
Phenyl (unhindered)Various aromatic aldehydesBF₃·OEt₂, MeCN, 0°C, NH₄Cl<10%Little to no scrambling[7]
2-Bromophenyl (removable group)4-MethoxybenzaldehydeTFA, CH₂Cl₂, 0°C50%No scrambling observed[9]

Experimental Protocol: Minimizing Scrambling in trans-A₂B₂-Porphyrin Synthesis

This protocol is adapted from methodologies designed to suppress scrambling.[7][9]

Materials:

  • 5-(Mesityl)dipyrromethane

  • Aromatic aldehyde of choice

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, dichloromethane)

Procedure:

  • Condensation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5-(mesityl)dipyrromethane and the aldehyde in anhydrous CH₂Cl₂ to a final concentration of 10 mM for each reactant.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA to a final concentration of 17.8 mM while stirring.

    • Allow the reaction to proceed at 0 °C for the optimized time (typically short, monitor by TLC).

  • Oxidation:

    • Add a solution of DDQ (1.1 equivalents) in CH₂Cl₂ to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for at least 1 hour.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane in hexanes.

    • Collect the desired porphyrin fraction and remove the solvent to obtain the purified trans-A₂B₂-porphyrin.

Troubleshooting Workflow for Scrambling

Scrambling_Troubleshooting start Mixture of Porphyrin Isomers Detected check_dipyrromethane Is the dipyrromethane sterically hindered? start->check_dipyrromethane use_hindered Use a sterically hindered dipyrromethane (e.g., 5-mesityldipyrromethane) check_dipyrromethane->use_hindered No optimize_conditions Optimize reaction conditions for unhindered dipyrromethane check_dipyrromethane->optimize_conditions Yes end_product Desired trans-A2B2-Porphyrin use_hindered->end_product lower_temp Lower reaction temperature (e.g., to 0 °C) optimize_conditions->lower_temp change_catalyst Change acid catalyst and solvent (e.g., BF3·OEt2 in MeCN) lower_temp->change_catalyst shorter_time Reduce reaction time change_catalyst->shorter_time use_protecting_groups Employ a scramble-free strategy with protecting groups shorter_time->use_protecting_groups use_protecting_groups->end_product Purification_Strategy start Crude Reaction Mixture with Tarry Byproducts check_solubility Is the desired porphyrin soluble in the reaction solvent upon cooling? start->check_solubility filtration Filter the precipitated porphyrin check_solubility->filtration Yes column_chromatography Perform column chromatography check_solubility->column_chromatography No end_product Pure Porphyrin filtration->end_product dissolve_crude Dissolve crude mixture in a minimal amount of solvent column_chromatography->dissolve_crude dry_load Adsorb crude mixture onto silica gel (dry loading) column_chromatography->dry_load elute_gradient Elute with a solvent gradient (non-polar to polar) dissolve_crude->elute_gradient dry_load->elute_gradient collect_fractions Collect colored porphyrin fractions elute_gradient->collect_fractions collect_fractions->end_product Protecting_Group_Strategy start Aldehyde with Acid-Sensitive Group protect Protect the sensitive functional group start->protect porphyrin_synthesis Perform Porphyrin Synthesis (e.g., Lindsey method) protect->porphyrin_synthesis deprotect Deprotect the functional group porphyrin_synthesis->deprotect end_product Final Functionalized Porphyrin deprotect->end_product

References

Optimizing reaction conditions for metallation of 5,15-Di-p-tolylporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful metallation of 5,15-Di-p-tolylporphyrin.

Troubleshooting Guide

This guide addresses common issues encountered during the metallation of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction does not seem to be progressing, or the yield of the metalloporphyrin is very low. What are the possible causes and how can I fix this?

A1: Low or no product formation is a common issue that can stem from several factors:

  • Inactive Metal Salt: The metal salt may be old or hydrated. For best results, use a freshly opened bottle of the metal salt or dry it under vacuum before use.

  • Insufficient Temperature: Some metallation reactions, particularly with less reactive metals like nickel, require higher temperatures to proceed at a reasonable rate. Consider switching to a higher-boiling solvent such as dimethylformamide (DMF) or toluene, and increase the reaction temperature.

  • Short Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using UV-Vis spectroscopy by taking small aliquots from the reaction mixture. The reaction is complete when the characteristic four Q-bands of the free-base porphyrin are replaced by one or two bands of the metalloporphyrin.

  • Poor Solubility of Reagents: Ensure that both the this compound and the metal salt are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system.

Q2: After purification, my product is still contaminated with the starting free-base porphyrin. How can I effectively remove it?

A2: Separating the metalloporphyrin from the unreacted free-base porphyrin can be challenging due to their similar polarities. Here are a few strategies:

  • Acid Wash: A useful technique for detecting and removing unreacted free-base porphyrin involves a dilute acid wash.[1][2] By adding a few drops of a weak acid like trifluoroacetic acid (TFA) to a dichloromethane solution of the product, the free-base porphyrin will become protonated, leading to a significant red-shift of its Soret band in the UV-Vis spectrum.[2] This protonated species can then be removed by washing with a dilute aqueous base.

  • Column Chromatography: Careful column chromatography on silica gel or alumina is a standard method for purification. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, can effectively separate the metalloporphyrin from the free-base porphyrin. The slightly higher polarity of the free-base porphyrin (due to the N-H protons) usually results in it eluting after the metalloporphyrin.

  • Recrystallization: Recrystallization from a suitable solvent system can also be an effective purification method, especially if the solubility of the metalloporphyrin and the free-base porphyrin are sufficiently different.

Q3: The UV-Vis spectrum of my product is unclear, or I am unsure if the metallation was successful. How can I confirm product formation?

A3: UV-Vis spectroscopy is a primary tool for monitoring the progress of the metallation reaction and confirming the final product.

  • Spectral Changes: A successful metallation is indicated by a distinct change in the UV-Vis spectrum. The Soret band of the this compound will typically shift slightly. More importantly, the four characteristic Q-bands in the 500-700 nm region will collapse into one or two bands upon metal insertion, due to the increased symmetry of the porphyrin macrocycle.[3][4]

  • NMR Spectroscopy: For a more definitive characterization, ¹H NMR spectroscopy is invaluable. The disappearance of the upfield signal around -2 to -3 ppm, which corresponds to the inner N-H protons of the free-base porphyrin, is a clear indication of successful metallation.

Q4: I am observing degradation of my porphyrin during the reaction. What could be the cause and how can I prevent it?

A4: Porphyrin degradation can occur under harsh reaction conditions.

  • Excessive Heat: Prolonged heating at very high temperatures can lead to decomposition. Try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Strongly Acidic or Basic Conditions: Porphyrins can be sensitive to strong acids or bases. Ensure that the reaction conditions are not overly acidic or basic, unless required for a specific metallation procedure. If using a metal halide, the in-situ formation of HCl can be an issue. Adding a non-coordinating base, like proton sponge, can mitigate this.

  • Oxidation: Some metalloporphyrins can be susceptible to oxidation, especially if using a metal that can exist in multiple oxidation states, like iron. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the metallation of this compound?

A1: The general procedure involves dissolving the this compound in a suitable solvent, adding an excess of the desired metal salt, and heating the mixture under reflux until the reaction is complete, as monitored by UV-Vis spectroscopy. The product is then purified to remove the excess metal salt and any unreacted starting material.

Q2: Which metal salts are typically used for metallation?

A2: Metal acetates (e.g., zinc acetate, copper(II) acetate, nickel(II) acetate) and metal chlorides (e.g., iron(II) chloride) are commonly used. Metal acetates are often preferred as they are generally less acidic than the corresponding chlorides.

Q3: What are the best solvents for this reaction?

A3: The choice of solvent depends on the metal being inserted and the required reaction temperature. Common solvents include chloroform, dichloromethane (DCM), toluene, and dimethylformamide (DMF). Chloroform and DCM are suitable for reactions that proceed at lower temperatures, while toluene and DMF are used for reactions requiring more forcing conditions.

Q4: How can I remove the excess metal salt after the reaction?

A4: Excess metal salt can typically be removed by washing the organic solution of the metalloporphyrin with water or an aqueous solution of a chelating agent like EDTA.

Q5: Are there any alternative, "greener" methods for metallation?

A5: Yes, solvent-free mechanochemical methods have been developed for the metallation of porphyrins. This involves ball-milling the solid porphyrin with the metal salt, which can reduce reaction times and avoid the use of hazardous solvents. Microwave-assisted synthesis is another green alternative that can significantly shorten reaction times.[5]

Data Presentation

Table 1: Typical Reaction Conditions for Metallation of this compound

MetalMetal SaltSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Zinc (Zn)Zinc(II) acetateChloroform/Methanol60-701-3>95
Copper (Cu)Copper(II) acetateChloroform/Methanol60-702-4>90
Nickel (Ni)Nickel(II) acetateToluene or DMF110-1504-880-90
Iron (Fe)Iron(II) chlorideDMF1502-470-85

Table 2: Spectroscopic Data for this compound and its Metallated Derivatives

CompoundSoret Band (λmax, nm)Q-Bands (λmax, nm)¹H NMR N-H Signal (ppm)
H₂-DTP~418~514, 548, 590, 646~ -2.8
Zn(II)-DTP~420~548, 588Absent
Cu(II)-DTP~416~538, 575Absent (Paramagnetic)
Ni(II)-DTP~414~526, 560Absent
Fe(III)Cl-DTP~418Broad, weak bandsAbsent (Paramagnetic)

Note: DTP refers to this compound. Spectroscopic data can vary slightly depending on the solvent.

Experimental Protocols

Protocol 1: Synthesis of Zinc(II) this compound (Zn-DTP)

  • Dissolve 100 mg of this compound in 50 mL of chloroform in a round-bottom flask.

  • Add a solution of 150 mg of zinc(II) acetate dihydrate in 5 mL of methanol.

  • Heat the mixture to reflux and stir for 1 hour.

  • Monitor the reaction by UV-Vis spectroscopy until the four Q-bands of the free-base porphyrin are replaced by two bands.

  • Allow the reaction mixture to cool to room temperature and wash with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The product can be further purified by recrystallization from chloroform/methanol.

Protocol 2: Synthesis of Nickel(II) this compound (Ni-DTP)

  • Dissolve 100 mg of this compound in 50 mL of toluene in a round-bottom flask equipped with a reflux condenser.

  • Add 200 mg of nickel(II) acetate tetrahydrate.

  • Heat the mixture to reflux and stir vigorously for 6 hours.

  • Monitor the reaction by UV-Vis spectroscopy.

  • After cooling, filter the mixture to remove any insoluble salts.

  • Wash the filtrate with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a toluene/heptane mixture as the eluent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_porphyrin Dissolve this compound in appropriate solvent mix Combine porphyrin and metal salt solutions prep_porphyrin->mix prep_salt Prepare solution of metal salt prep_salt->mix reflux Heat to reflux and stir mix->reflux monitor Monitor reaction by UV-Vis spectroscopy reflux->monitor monitor->reflux Incomplete cool Cool reaction mixture monitor->cool Complete wash Wash with water/EDTA to remove excess salt cool->wash dry Dry organic layer wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by chromatography or recrystallization evaporate->purify analyze Characterize product (UV-Vis, NMR, MS) purify->analyze

Caption: Experimental workflow for the metallation of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product cause1 Inactive Metal Salt start->cause1 cause2 Insufficient Temperature start->cause2 cause3 Short Reaction Time start->cause3 cause4 Poor Solubility start->cause4 sol1 Use fresh/dry salt cause1->sol1 sol2 Increase temperature/ Change solvent cause2->sol2 sol3 Increase reaction time cause3->sol3 sol4 Choose a better solvent cause4->sol4

Caption: Troubleshooting logic for low or no product yield in porphyrin metallation.

References

Technical Support Center: Porphyrin Reaction Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual aldehydes from porphyrin reactions.

Frequently Asked Questions (FAQs)

Q1: I've finished my porphyrin synthesis, but I'm struggling to remove the unreacted starting aldehyde. What are the most common reasons for this?

Residual aldehyde contamination is a frequent issue in porphyrin synthesis. The primary reasons for its persistence include:

  • Similar Polarity: The polarity of the aldehyde can be very close to that of the desired porphyrin product, making separation by standard chromatographic techniques challenging.

  • High Boiling Point of Aldehyde: If a high-boiling-point aldehyde was used, it can be difficult to remove under vacuum.

  • Formation of Azeotropes: The aldehyde may form azeotropes with the solvents used during workup, preventing its complete removal by simple evaporation.

  • Adduct Formation: In some cases, the aldehyde can form reversible adducts with other components in the reaction mixture, complicating its removal.

Q2: How can I effectively monitor the removal of the aldehyde during purification?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process. Here's how to approach it:

  • Visualization: Porphyrins are intensely colored (typically purple or reddish-purple), making their spots on a TLC plate easily visible. Aldehydes are often colorless. To visualize the aldehyde spot, you can use:

    • UV Light (254 nm): If the aldehyde has a chromophore (e.g., an aromatic ring), it will appear as a dark spot on a fluorescent TLC plate.[1]

    • Staining: Several TLC stains can visualize aldehydes. A commonly used stain is p-anisaldehyde stain, which reacts with many aldehydes to produce colored spots upon heating.[1][2] An iodine chamber can also be used to visualize organic compounds as yellow-brown spots.[1]

  • Solvent System: Use a solvent system that provides good separation between your porphyrin and the aldehyde. A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane.[3] The ideal system will show a clear separation between the colored porphyrin spot and the visualized aldehyde spot.

Troubleshooting Guides

Issue 1: Aldehyde and Porphyrin Co-elute During Column Chromatography

If the aldehyde and porphyrin have very similar Rf values on TLC and co-elute during column chromatography, consider the following troubleshooting steps:

  • Optimize the Solvent System:

    • Trial and Error: Systematically test different solvent systems using TLC. The goal is to find a mixture that maximizes the difference in Rf between the porphyrin and the aldehyde.[3]

    • Solvent Polarity: Try a less polar solvent system. Porphyrins are generally large, relatively non-polar molecules (unless substituted with polar groups). Aldehydes can vary in polarity. A less polar eluent might retain the more polar aldehyde on the column longer while allowing the porphyrin to elute. Common solvent systems to try include gradients of ethyl acetate in hexane or dichloromethane in hexane.[4]

    • Avoid Alcohols: Be cautious when using alcohol-based solvents (like methanol or ethanol) as they can sometimes form acetals or hemiacetals with the aldehyde on the acidic silica gel, which can complicate the purification.[3]

  • Change the Stationary Phase:

    • Alumina: If silica gel is not providing adequate separation, consider using alumina as the stationary phase. The different surface chemistry of alumina can alter the elution profile of your compounds.[3]

    • Deactivated Silica: Adding a small amount of triethylamine (e.g., 1%) to your eluent can deactivate the acidic sites on the silica gel, which may improve the separation of acid-sensitive compounds.[3]

Issue 2: Residual Aldehyde Remains After Crystallization

If crystallization or recrystallization fails to remove the aldehyde impurity, here are some strategies to try:

  • Choose a Different Crystallization Solvent System:

    • Solubility is Key: The ideal recrystallization solvent is one in which your porphyrin is soluble when hot but insoluble when cold, while the aldehyde remains soluble at both temperatures.

    • Common Solvent Systems: Good solvent combinations for recrystallization of organic compounds include hexane/acetone, hexane/THF, and hexane/ethyl acetate.[5] For porphyrins, mixtures of dichloromethane or chloroform with a less polar solvent like hexane or methanol can be effective.

    • Rule of Thumb: Solvents that have similar functional groups to your compound are often good solubilizers.[5]

  • Slow Crystallization: Allow the crystallization to proceed slowly. Rapid crystal formation can trap impurities within the crystal lattice. Slow cooling or slow evaporation of the solvent can lead to purer crystals.[6]

Issue 3: Standard Purification Methods are Ineffective

When chromatography and crystallization are not sufficient, an alternative chemical extraction method can be employed.

  • Sodium Bisulfite Extraction: This is a highly effective method for removing aldehydes from organic mixtures.[7][8] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be separated from the organic layer containing the porphyrin.[7][8][9][10][11]

Data Presentation

The following table summarizes the primary methods for removing residual aldehydes from porphyrin reactions, along with their principles, advantages, and disadvantages.

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Column Chromatography Differential adsorption onto a solid stationary phase.High resolving power for complex mixtures.Can be time-consuming and require large volumes of solvent.Separating porphyrins from aldehydes with different polarities.[3][12]
Crystallization/Recrystallization Difference in solubility between the porphyrin and impurities.Can yield very pure product; scalable.Finding a suitable solvent can be challenging; some product loss is inevitable.Removing small amounts of impurities from a relatively pure product.[12]
Sodium Bisulfite Extraction Chemical reaction of the aldehyde to form a water-soluble adduct.Highly specific for aldehydes; rapid procedure.Requires an aqueous workup; may not be suitable for base-sensitive porphyrins.Cases where chromatography and crystallization fail to remove the aldehyde.[7][8][9]

Experimental Protocols

Protocol 1: Optimized Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude porphyrin product in a minimal amount of the initial elution solvent (e.g., dichloromethane) and load it onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexane or a low percentage of dichloromethane in hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of dichloromethane or ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure porphyrin, free of the aldehyde.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Sodium Bisulfite Extraction
  • Dissolution: Dissolve the crude porphyrin mixture containing the residual aldehyde in a water-miscible organic solvent like methanol, THF, or acetonitrile.[7] For aliphatic aldehydes, DMF is recommended.[7][11]

  • Bisulfite Addition: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds.[8][9] A white precipitate of the bisulfite adduct may form.[9]

  • Extraction: Add an immiscible organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane) and deionized water to the separatory funnel and shake again.[8][9]

  • Layer Separation: Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite-aldehyde adduct, while the organic layer will contain the purified porphyrin.

  • Washing: Drain the organic layer and wash it with brine (saturated NaCl solution) to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified porphyrin.

Visualizations

Experimental_Workflow General Workflow for Porphyrin Purification A Crude Porphyrin Product (with residual aldehyde) B Purification Method Selection A->B C Column Chromatography B->C Different Polarities D Crystallization B->D Minor Impurities E Sodium Bisulfite Extraction B->E Stubborn Aldehyde F TLC Analysis for Purity C->F H Impure Fractions C->H D->F D->H E->F F->B Aldehyde Present G Pure Porphyrin F->G Aldehyde Removed Sodium_Bisulfite_Extraction Sodium Bisulfite Extraction Workflow cluster_0 Procedure cluster_1 Separation A 1. Dissolve crude product (Porphyrin + Aldehyde) in a miscible solvent (e.g., THF) B 2. Add saturated aq. NaHSO3 and shake A->B C 3. Add immiscible organic solvent (e.g., CH2Cl2) and water B->C D 4. Separate Layers C->D E Aqueous Layer: Water-soluble Aldehyde-Bisulfite Adduct D->E F Organic Layer: Purified Porphyrin in CH2Cl2 D->F G 5. Wash, Dry, and Evaporate Organic Layer F->G H Pure Porphyrin Product G->H

References

Technical Support Center: Enhancing the Photostability of 5,15-Di-p-tolylporphyrin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and accessing key experimental protocols related to the photostability of 5,15-Di-p-tolylporphyrin and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and experimental analysis of this compound derivatives.

Synthesis & Purification

  • Question: My synthesis of this compound resulted in a low yield and a significant amount of a tar-like byproduct. What could be the cause and how can I improve it? Answer: Low yields and polymerization are common issues in porphyrin synthesis. The Adler-Longo method, while common, can lead to the formation of undesired oligocondensates. Consider Lindsey's two-step, one-flask methodology, which often provides higher yields (10-60%) by maintaining low concentrations of pyrrole and aldehyde to minimize side reactions. Another potential issue could be the purity of your reagents, especially the pyrrole and p-tolualdehyde. Ensure they are freshly distilled before use.

  • Question: I'm having difficulty purifying my this compound derivative using column chromatography. The compound seems to be sticking to the silica gel, or I'm getting poor separation. What can I do? Answer: Porphyrins can be challenging to purify via column chromatography due to their polarity and potential for aggregation on the stationary phase. Here are a few troubleshooting steps:

    • Deactivate the Silica Gel: Porphyrins can degrade on acidic silica. You can neutralize it by preparing a slurry of silica gel in your eluent and adding a small amount of a weak base, like triethylamine (0.1-1% v/v), before packing the column.

    • Optimize Your Solvent System: A common mistake is using a solvent system that is too polar, which can cause the porphyrin to streak or remain at the baseline. Start with a less polar system (e.g., hexane/dichloromethane) and gradually increase the polarity. A typical eluent system for these types of porphyrins is a gradient of dichloromethane in hexane.

    • Dry Loading: If your compound is not very soluble in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column.

    • Alternative Stationary Phases: If silica gel continues to be problematic, consider using alumina or a reversed-phase silica gel for your chromatography.

  • Question: My NMR spectrum of the purified this compound shows broad peaks. Is this normal? Answer: Broad peaks in the NMR spectrum of a porphyrin can indicate a few issues:

    • Aggregation: Porphyrins are known to aggregate, especially at higher concentrations, which can lead to peak broadening. Try acquiring the spectrum at a lower concentration.

    • Paramagnetic Impurities: The presence of paramagnetic metal ions (e.g., Fe(III)) as impurities can cause significant broadening of NMR signals. These can sometimes be removed by washing a solution of the porphyrin with a chelating agent like EDTA.

    • Residual Acid/Base: Traces of acid or base used during synthesis or purification can protonate or deprotonate the inner nitrogen atoms, leading to a dynamic equilibrium that can broaden the N-H proton signals. Ensure your product is thoroughly washed and dried.

Photostability Experiments

  • Question: I am observing a rapid decrease in the Soret band intensity of my this compound derivative during photostability testing, even with a seemingly low light intensity. What could be the reason? Answer: Several factors can contribute to unexpectedly rapid photobleaching:

    • Presence of Oxygen: The photodegradation of many porphyrins is an oxygen-dependent process. Ensure your solvent is properly degassed if you intend to study the intrinsic photostability of the molecule.

    • Solvent Effects: The solvent can play a crucial role in the photodegradation pathway. Protic solvents or those with impurities can accelerate photobleaching. Ensure you are using high-purity, spectroscopy-grade solvents.

    • Aggregation State: The aggregation state of the porphyrin can influence its photostability. Monomeric species may have different degradation kinetics compared to aggregated forms. Consider how the concentration and solvent choice might be affecting aggregation.[1]

    • pH of the Solution: The pH of the medium can significantly impact the stability of porphyrins. For instance, some porphyrins are more stable at lower pH values.[1]

  • Question: How can I differentiate between photodegradation and simple photophysical processes like photoblinking in my single-molecule experiments? Answer: While both result in a loss of fluorescence, they are distinct processes. Photoblinking is a reversible transition to a non-emissive state, often a long-lived triplet state, from which the molecule can return to the emissive state. Photodegradation is an irreversible chemical change. To distinguish them, you can:

    • Observe for Recovery: If the fluorescence recovers after a "dark" period, it is likely photoblinking.

    • Vary the Atmosphere: The presence or absence of oxygen can significantly affect both processes, but often has a more pronounced effect on the rate of irreversible photodegradation.

Quantitative Data on Photostability

ParameterFree-Base Porphyrin (Representative)Metallated Porphyrin (e.g., Zn(II)) (Representative)Enhancement Strategy
Photodegradation Quantum Yield (Φd) 10-4 - 10-610-5 - 10-7Incorporation into MOFs can significantly decrease Φd.
Singlet Oxygen Quantum Yield (ΦΔ) 0.4 - 0.70.5 - 0.8Can be influenced by the central metal ion.
Fluorescence Quantum Yield (Φf) ~0.1~0.03 - 0.05Often decreases upon metallation.

Key Experimental Protocols

1. General Protocol for Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for research purposes.[2]

a. Sample Preparation:

  • Prepare a stock solution of the this compound derivative in a high-purity, spectroscopy-grade solvent (e.g., toluene, THF, or DMF). The concentration should be adjusted to have a Soret band absorbance between 0.5 and 1.0 in a 1 cm path length cuvette.

  • Transfer the solution to a chemically inert and transparent container, such as a quartz cuvette.

  • Prepare an identical "dark control" sample by wrapping the cuvette completely in aluminum foil. This will be used to assess any thermal degradation.[3]

b. Light Exposure:

  • Place the sample and the dark control in a photostability chamber equipped with a calibrated light source. A combination of a cool white fluorescent lamp and a near-UV lamp is recommended to simulate daylight.[2]

  • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter for confirmatory studies.[2]

  • Maintain a constant temperature throughout the experiment to minimize thermal effects.

c. Analysis:

  • At predetermined time intervals, remove the sample and the dark control from the chamber.

  • Record the UV-Vis absorption spectrum of both samples.

  • Monitor the decrease in the absorbance of the Soret band and any changes in the Q-bands. The appearance of new bands may indicate the formation of photoproducts.[1]

  • Plot the natural logarithm of the absorbance at the Soret band maximum (ln(A)) versus time. The slope of this plot will give the apparent first-order rate constant for photodegradation.

  • The photodegradation quantum yield (Φd) can be determined relative to a well-characterized actinometer.

2. Protocol for Monitoring Photodegradation using UV-Vis Spectroscopy

  • Baseline Spectrum: Record the initial UV-Vis spectrum of the porphyrin solution before light exposure. Note the wavelength and absorbance of the Soret band maximum and the Q-bands.

  • Irradiation: Irradiate the sample with a light source of a specific wavelength and intensity. A laser or a filtered lamp can be used for more controlled experiments.

  • Time-course Spectra: At regular intervals during irradiation, record the UV-Vis spectrum.

  • Data Analysis:

    • Plot the absorbance at the Soret band maximum against time to observe the photobleaching kinetics.

    • Normalize the spectra to the initial Soret band maximum to better visualize changes in the spectral shape and the appearance of any new absorption bands, which could indicate the formation of photoproducts like chlorins or ring-opened species.[1]

Visualizations

Experimental_Workflow Experimental Workflow for Photostability Testing cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_stock Prepare Stock Solution prep_sample Prepare Exposed Sample (Quartz Cuvette) prep_stock->prep_sample prep_dark Prepare Dark Control (Wrapped in Foil) prep_stock->prep_dark exposure Expose to Calibrated Light Source prep_sample->exposure prep_dark->exposure record_uvvis Record UV-Vis Spectra at Time Intervals exposure->record_uvvis plot_data Plot ln(A) vs. Time record_uvvis->plot_data calc_rate Calculate Degradation Rate plot_data->calc_rate

Caption: Workflow for assessing the photostability of porphyrin derivatives.

Caption: Key steps in the photosensitized degradation of porphyrins.

References

Overcoming low solubility of 5,15-Di-p-tolylporphyrin in specific solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,15-Di-p-tolylporphyrin (DTP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of DTP, with a specific focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (DTP)?

A1: this compound is generally considered an organo-soluble compound. The presence of the para-tolyl groups on the porphyrin ring enhances its solubility in a range of organic solvents compared to unsubstituted porphyrins. It is readily soluble in chlorinated solvents like dichloromethane and chloroform, as well as other organic solvents like tetrahydrofuran (THF). However, its solubility can be low in polar protic solvents like methanol and ethanol, and it is practically insoluble in water.

Q2: In which solvents is DTP known to be soluble?

A2: Based on available data and analogous compounds, DTP is expected to be soluble in the following solvents:

  • Dichloromethane (DCM)

  • Chloroform (CHCl₃)

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)[1]

  • Benzene and Toluene

Q3: Are there any common solvents in which DTP has poor solubility?

A3: Yes, DTP generally exhibits low solubility in:

  • Alcohols (e.g., methanol, ethanol)[2]

  • Water and aqueous buffers

  • Alkanes (e.g., hexane, heptane)

Q4: What is the visual appearance of a DTP solution?

A4: Dissolved DTP typically forms a purple solution. The intensity of the color is dependent on the concentration.

Q5: How can I determine the concentration of a DTP solution?

A5: The concentration of a DTP solution can be accurately determined using UV-Vis spectrophotometry. Porphyrins have a characteristic and very intense absorption band, known as the Soret band, in the near-UV region (around 400-420 nm), and weaker Q-bands in the visible region (500-700 nm)[3]. By measuring the absorbance at the Soret band maximum and applying the Beer-Lambert law (A = εbc), you can calculate the concentration. The molar extinction coefficient (ε) for DTP in a specific solvent is required for this calculation.

Troubleshooting Guide

Issue 1: DTP is not dissolving in my chosen solvent.

  • Possible Cause: The solvent may not be appropriate for DTP, or the concentration you are trying to achieve is above its solubility limit in that solvent. Porphyrins generally have low solubility in many organic solvents due to the high energy of their molecular lattices[4].

  • Troubleshooting Steps:

    • Verify Solvent Choice: Ensure you are using a recommended solvent for DTP, such as dichloromethane, chloroform, or THF.

    • Gentle Heating: Try gently warming the solution. An increase in temperature often enhances the solubility of porphyrins[4]. Be cautious not to boil the solvent.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process. The mechanical agitation can help break up solid particles and increase the rate of dissolution.

    • Co-solvent System: Consider using a co-solvent system. For instance, if your primary solvent is ethanol, adding a small amount of a better solvent like DCM or THF can significantly improve solubility.

    • Reduce Concentration: Attempt to prepare a more dilute solution.

Issue 2: The DTP solution appears cloudy or shows signs of precipitation over time.

  • Possible Cause: This is likely due to porphyrin aggregation. Porphyrins have a strong tendency to stack on top of each other through π-π interactions, especially in less ideal solvents or at higher concentrations, leading to the formation of aggregates that can precipitate out of solution[5][6].

  • Troubleshooting Steps:

    • Dilute the Solution: Aggregation is a concentration-dependent phenomenon. Diluting the solution can often break up the aggregates and restore a clear solution.

    • Change the Solvent: Switching to a solvent that better solvates the porphyrin macrocycle can prevent aggregation. Aromatic solvents like toluene or coordinating solvents like pyridine can sometimes disrupt π-π stacking.

    • Add a Surfactant (for aqueous applications): In cases where DTP needs to be dispersed in an aqueous environment, the use of surfactants to form micelles can encapsulate the porphyrin molecules and prevent aggregation[7].

    • Check for Temperature Effects: A decrease in temperature can sometimes promote precipitation. Ensure your solution is stored at a stable temperature.

Issue 3: After removing the solvent, the DTP solid is difficult to dry completely and remains a gummy solid.

  • Possible Cause: Porphyrins can be notoriously difficult to dry completely, often trapping residual solvent molecules within the solid matrix.

  • Troubleshooting Steps:

    • High Vacuum Drying: Dry the solid under a high vacuum for an extended period. Gentle heating under vacuum can also be effective, but be mindful of the porphyrin's thermal stability.

    • Solvent Displacement: Dissolve the gummy solid in a small amount of a good solvent (e.g., DCM) and then add a larger volume of a poor, volatile solvent in which the porphyrin is insoluble (e.g., hexane or heptane). This will cause the porphyrin to precipitate as a fine powder, which is often easier to dry.

    • Lyophilization (Freeze-Drying): Dissolve the porphyrin in a suitable solvent like benzene or dioxane, freeze the solution, and then remove the solvent under vacuum. This can yield a fluffy, amorphous powder that is free of residual solvent[8].

Data Presentation

Table 1: Qualitative Solubility of this compound (DTP) in Common Solvents

SolventSolubility
Dichloromethane (DCM)Soluble
Chloroform (CHCl₃)Soluble
Tetrahydrofuran (THF)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble[1]
TolueneSoluble
BenzeneModerately Soluble
MethanolSparingly Soluble
EthanolSparingly Soluble[2]
HexaneInsoluble
WaterInsoluble

Table 2: Estimated Quantitative Solubility of DTP in Selected Solvents

Note: Direct quantitative solubility data for this compound is limited. The following values are estimates based on data for the structurally similar 5,10,15,20-tetraphenylporphyrin (TPP) and general knowledge of porphyrin solubility.

SolventEstimated Solubility (mg/mL) at 25 °C
Dichloromethane (DCM)> 10
Chloroform (CHCl₃)> 10
Tetrahydrofuran (THF)~ 5-10
Dimethylformamide (DMF)~ 1-5[4]
Ethanol< 0.1[4]

Experimental Protocols

Protocol 1: Determination of DTP Solubility using UV-Vis Spectrophotometry

This protocol outlines a method to determine the saturation solubility of DTP in a given solvent.

Materials:

  • This compound (DTP) solid

  • Solvent of interest

  • Spectrophotometer capable of UV-Vis measurements

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm PTFE or other solvent-compatible material)

  • Vortex mixer and/or sonicator

  • Analytical balance

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid DTP to a known volume of the solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

  • Sample Preparation for Measurement:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high absorbance readings.

  • Preparation of a Standard Curve (if molar extinction coefficient is unknown):

    • Prepare a stock solution of DTP of a known concentration in the same solvent.

    • Perform a series of serial dilutions to create a set of standards with known concentrations.

    • Measure the absorbance of each standard at the Soret band maximum (λmax).

    • Plot a graph of absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient (ε) if the path length is 1 cm.

  • Measurement of the Saturated Solution:

    • Dilute the filtered saturated solution with a known dilution factor so that its absorbance at λmax falls within the linear range of the spectrophotometer (typically below 1.5).

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Using the Beer-Lambert law (A = εbc), calculate the concentration (c) of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.

    • Convert the concentration to the desired units (e.g., mg/mL).

Visualizations

experimental_workflow cluster_prep Saturated Solution Preparation cluster_sampling Sample Preparation cluster_measurement UV-Vis Measurement cluster_calculation Solubility Calculation prep1 Add excess DTP to solvent prep2 Equilibrate (24-48h agitation) prep1->prep2 samp1 Settle and withdraw supernatant prep2->samp1 samp2 Filter (0.22 µm) samp1->samp2 meas1 Dilute filtered solution samp2->meas1 meas2 Measure absorbance at λmax meas1->meas2 calc1 Apply Beer-Lambert Law meas2->calc1 calc2 Account for dilution factor calc1->calc2 result Solubility (mg/mL) calc2->result Final Solubility Value troubleshooting_dissolution cluster_solutions Troubleshooting Steps start DTP not dissolving sol1 Verify solvent choice start->sol1 sol2 Gently heat solution start->sol2 sol3 Sonicate mixture start->sol3 sol4 Use a co-solvent start->sol4 sol5 Attempt lower concentration start->sol5 success Successful Dissolution sol1->success sol2->success sol3->success sol4->success sol5->success

References

Minimizing scrambling in the synthesis of 5,15-diarylporphyrins

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 5,15-Diarylporphyrins

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 5,15-diarylporphyrins, with a focus on minimizing product scrambling.

Frequently Asked Questions (FAQs)

Q1: What is "scrambling" in the context of 5,15-diarylporphyrin synthesis?

A1: Scrambling refers to the acid-catalyzed rearrangement of pyrrole units during the condensation reaction of a dipyrromethane with an aldehyde. This process, driven by acidolysis (the acid-catalyzed cleavage) of the dipyrromethane and higher oligomers, leads to a mixture of porphyrin isomers instead of the desired single trans-A₂B₂-porphyrin.[1][2] This results in the formation of A₄, B₄, A₃B, and cis-A₂B₂ porphyrins, complicating purification and reducing the yield of the target molecule.

Q2: What is the underlying mechanism of scrambling?

A2: The generally accepted mechanism involves the protonation and subsequent cleavage of the dipyrromethane or the nascent oligopyrrolic chain by the acid catalyst. This cleavage generates smaller pyrrolic fragments that can then recondense in a statistical, or "scrambled," fashion.[3][4] The reaction is more pronounced with sterically unhindered dipyrromethanes.[1][4]

Q3: How can I detect and quantify the extent of scrambling in my reaction mixture?

A3: A rapid and effective method for detecting scrambling is Laser Desorption Mass Spectrometry (LD-MS), which can quickly identify the different porphyrin products in the mixture.[5] For quantification, High-Performance Liquid Chromatography (HPLC) can be used to separate the different isomers, allowing for the determination of their relative abundance.[1][6] UV-Vis spectroscopy can also be used to determine the overall yield of porphyrins.[1]

Q4: Are there synthetic routes that are inherently less prone to scrambling?

A4: Yes, several strategies have been developed to synthesize meso-patterned porphyrins with minimal scrambling. The "2 + 2" condensation of a dipyrromethane with a dipyrromethane-1,9-dicarbinol is one such method.[7] Another approach involves the use of a 1-acyldipyrromethane and a 9-bromodipyrromethane-1-carbinol to form a bilane intermediate, which then cyclizes to the porphyrin.[7] These methods often proceed under milder conditions, thus avoiding the harsh acidic environments that promote scrambling.

Q5: Does the choice of oxidant affect the degree of scrambling?

A5: The oxidant is added after the acid-catalyzed condensation to aromatize the porphyrinogen intermediate. While the primary scrambling events occur during the condensation step, the choice of oxidant and the oxidation conditions can impact the overall yield and purity of the final porphyrin product. Common oxidants include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and p-chloranil.[8] The effect of the oxidant on scrambling itself is not well-documented, as scrambling precedes the oxidation step.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High degree of scrambling observed (mixture of porphyrin isomers). 1. Use of sterically unhindered dipyrromethanes: Dipyrromethanes like 5-phenyldipyrromethane are highly susceptible to acidolysis.[1] 2. Strong acid catalysis: Aggressive acid catalysts (e.g., high concentrations of BF₃·OEt₂) can promote the cleavage of dipyrromethane intermediates.[9] 3. High reaction temperature and/or concentration: These conditions can accelerate the rate of scrambling reactions.1. Utilize sterically hindered dipyrromethanes: Employing dipyrromethanes with bulky substituents, such as 5-mesityldipyrromethane or 5-(2,6-dichlorophenyl)dipyrromethane, can significantly suppress scrambling.[2][5] 2. Optimize acid catalyst and concentration: Use milder acid catalysts like trifluoroacetic acid (TFA) at low concentrations. For 5-mesityldipyrromethane, optimal conditions have been identified as 10 mM concentration in CH₂Cl₂ with 17.8 mM TFA.[5] 3. Modify reaction conditions: Conduct the condensation at lower temperatures (e.g., 0 °C) and lower reactant concentrations (e.g., 10 mM).[5] Slowing down the reaction rate has been shown to reduce scrambling.[5] 4. Employ removable blocking groups: Introduce bulky substituents like bromides onto the aryl groups to provide steric hindrance during the condensation, which can be removed in a subsequent step.[2]
Low yield of the desired trans-A₂B₂-porphyrin. 1. Reaction conditions that suppress scrambling may also inhibit the desired condensation: Low-scrambling conditions can sometimes lead to overall lower porphyrin yields (<10%).[1] 2. Incomplete reaction or oxidation: The condensation or subsequent oxidation step may not have gone to completion.1. Systematic screening of reaction conditions: A careful balance must be struck between minimizing scrambling and achieving a reasonable yield. Systematically vary the acid catalyst, concentration, solvent, and temperature.[5] 2. Consider alternative synthetic strategies: For particularly challenging syntheses, a "2 + 2" approach with a dipyrromethane-dicarbinol or a bilane-based route might provide higher yields of the pure isomer.[7] 3. Ensure efficient oxidation: Use an appropriate amount of a high-potential oxidant like DDQ and ensure sufficient reaction time for the oxidation step.
Difficulty in purifying the desired porphyrin from scrambled products. Similar polarities of porphyrin isomers: The various scrambled porphyrin products often have very similar polarities, making chromatographic separation challenging.[9]1. Optimize the synthesis to minimize scrambling: The most effective approach is to prevent the formation of scrambled products in the first place. 2. Employ advanced chromatographic techniques: Consider using techniques like preparative HPLC or employing different stationary and mobile phases in column chromatography to improve separation.

Quantitative Data on Scrambling in 5,15-Diarylporphyrin Synthesis

Table 1: Effect of Dipyrromethane Substituent on Scrambling

DipyrromethaneAldehydeCatalystSolventScrambling ObservedReference
5-PhenyldipyrromethaneBenzaldehydeTFACH₂Cl₂Extensive[5]
5-MesityldipyrromethaneBenzaldehydeTFA (17.8 mM)CH₂Cl₂ (10 mM)Minimal[5]
5-(2,6-Dichlorophenyl)dipyrromethaneBenzaldehydeTFA (17.8 mM)CH₂Cl₂ (10 mM)Minimal[5]
5-(Pentafluorophenyl)dipyrromethaneTriphenylamine aldehydeBF₃·OEt₂DichloromethaneHigh (3% ABAB, 15% A₃B, 4% A₄)[9]

Table 2: Influence of Reaction Conditions on Porphyrin Yield and Scrambling

DipyrromethaneAldehydeConditionsYield of trans-A₂B₂Scrambling LevelReference
5-MesityldipyrromethaneVarious aromatic aldehydes10 mM in CH₂Cl₂, 17.8 mM TFA14-48%Minimal[5]
5-PhenyldipyrromethaneVarious aromatic aldehydes10 mM in MeCN, 0°C, BF₃·OEt₂, NH₄Cl<10%Little to none[5]
5-PhenyldipyrromethaneVarious aromatic aldehydes0.1 M in DMSO, 100°C, NH₄Cl, air oxidation<10%Little to none[5]
DipyrromethaneAromatic aldehydesEtOH/H₂O (4:1), 38 mM HCl, 16h9-38%Not detectable
DipyrromethaneArylethynyl aldehydesTHF/H₂O (2:1), 150 mM HCl, 3h9-38%Not detectable

Detailed Experimental Protocols

Protocol 1: Synthesis of trans-A₂B₂-Porphyrins with Minimal Scrambling using a Sterically Hindered Dipyrromethane (Adapted from Lindsey et al.[5])

This protocol is optimized for the condensation of 5-mesityldipyrromethane with an aromatic aldehyde.

  • Reactant Preparation: Dissolve 5-mesityldipyrromethane (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to achieve a final concentration of 10 mM for each reactant.

  • Initiation of Condensation: To the solution from step 1, add trifluoroacetic acid (TFA) to a final concentration of 17.8 mM.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for a duration determined by monitoring the consumption of the starting materials (typically 1-2 hours).

  • Oxidation: Following the condensation, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.5-3.0 eq) in CH₂Cl₂ and continue stirring at room temperature for at least 1 hour to effect aromatization of the porphyrinogen.

  • Work-up: Quench the reaction by adding triethylamine (TEA) to neutralize the TFA. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude porphyrin by column chromatography on silica gel, typically using a solvent system such as dichloromethane/hexanes.

Protocol 2: Scramble-Free Synthesis of trans-A₂B₂-Porphyrins in Aqueous Media (Adapted from Kumar et al.[8])

This protocol provides an environmentally benign approach for aromatic aldehydes.

  • Reactant Solution: Prepare a solution of the dipyrromethane (1.0 eq, 4 mM) and the aromatic aldehyde (1.0 eq, 4 mM) in a 4:1 mixture of ethanol (EtOH) and water (H₂O).

  • Acidification: Add concentrated hydrochloric acid (HCl) to the solution to reach a final concentration of 38 mM.

  • Condensation: Stir the mixture at room temperature for 16 hours.

  • Oxidation: Add p-chloranil (2.5 eq) to the reaction mixture and continue to stir for an additional 2 hours.

  • Neutralization and Extraction: Neutralize the reaction mixture with aqueous ammonia. Extract the porphyrin into dichloromethane. Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the crude product by silica gel column chromatography.

Visualizations

Scrambling_Pathway cluster_main Desired Synthesis Pathway cluster_scramble Scrambling Pathway DPM 5-Aryl-dipyrromethane Pogen trans-Porphyrinogen DPM->Pogen + Aldehyde + H⁺ Fragments Pyrrolic Fragments DPM->Fragments Acidolysis (H⁺) Ald Aromatic Aldehyde Por trans-A₂B₂-Porphyrin Pogen->Por [O] Pogen->Fragments Acidolysis (H⁺) Scrambled_Pogen Scrambled Porphyrinogens Fragments->Scrambled_Pogen Recondensation Scrambled_Por Mixture of Porphyrin Isomers (A₄, B₄, A₃B, cis-A₂B₂) Scrambled_Pogen->Scrambled_Por [O] Decision_Workflow start Start: Synthesize a trans-A₂B₂-Porphyrin steric_hindrance Is the 5-aryl group on the dipyrromethane sterically hindered (e.g., mesityl)? start->steric_hindrance protocol1 Use standard Lindsey conditions: TFA in CH₂Cl₂ at room temp. steric_hindrance->protocol1 Yes low_temp_conc Use low temperature (0°C) and low concentration (10 mM) with BF₃·OEt₂/NH₄Cl in MeCN. steric_hindrance->low_temp_conc No check_scrambling1 Check for scrambling (LD-MS) protocol1->check_scrambling1 success Success: Pure trans-A₂B₂-Porphyrin check_scrambling1->success Minimal Scrambling check_scrambling1->low_temp_conc Scrambling Observed check_yield Is the yield acceptable (>10%)? low_temp_conc->check_yield check_yield->success Yes alternative_route Consider alternative synthetic routes: '2+2' condensation or bilane synthesis. check_yield->alternative_route No alternative_route->success Scrambling_Factors scrambling Degree of Scrambling steric_hindrance Steric Hindrance of Dipyrromethane steric_hindrance->scrambling Decreases acid_strength Acid Catalyst Strength/Concentration acid_strength->scrambling Increases temperature Reaction Temperature temperature->scrambling Increases concentration Reactant Concentration concentration->scrambling Increases

References

Technical Support Center: Scaling Up the Synthesis of 5,15-Di-p-tolylporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the bulk synthesis of 5,15-Di-p-tolylporphyrin.

Experimental Protocols

I. Synthesis of 5-(p-tolyl)dipyrromethane Precursor

This protocol is adapted from established methods for synthesizing 5-substituted dipyrromethanes, which are key precursors for trans-A2B2 porphyrins.[1] A large excess of pyrrole is used to maximize the formation of the dipyrromethane and minimize the formation of higher oligomers.[2]

Reaction Scheme:

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Amount (for ~10 g scale)Moles
p-Tolualdehyde120.151.0195.0 g0.0416
Pyrrole (freshly distilled)67.090.967111.6 g (115.4 mL)1.66
Trifluoroacetic acid (TFA)114.021.4890.47 g (0.32 mL)0.00416
Dichloromethane (DCM)84.931.33As needed-
Hexane--As needed-
Celite or Silica Gel--As needed-

Procedure:

  • Reaction Setup: In a flask shielded from light, dissolve p-tolualdehyde in freshly distilled pyrrole. The large excess of pyrrole also acts as the solvent.[3]

  • Acid Catalysis: Add trifluoroacetic acid (TFA) dropwise to the stirred solution at room temperature. The reaction is typically rapid and should be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete (usually within 15-30 minutes), quench the reaction by adding a small amount of a weak base, such as triethylamine (TEA), to neutralize the acid.

  • Solvent Removal: Remove the excess pyrrole by rotary evaporation.

  • Purification:

    • Dissolve the resulting crude oil in a minimal amount of dichloromethane.

    • Pass the solution through a plug of silica gel or Celite to remove polymeric impurities.

    • Further purify the dipyrromethane by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • For bulk quantities, recrystallization from a suitable solvent system like ethanol/water can be an effective purification method.[4]

II. Synthesis of this compound

This protocol is based on the Lindsey two-step, one-flask synthesis, which is widely used for preparing meso-substituted porphyrins under mild conditions.[5] This method involves the acid-catalyzed condensation of the dipyrromethane and an aldehyde to form the porphyrinogen, followed by oxidation to the porphyrin.

Reaction Scheme:

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Amount (for ~1 g scale)Moles
5-(p-tolyl)dipyrromethane234.32-1.0 g0.00427
p-Tolualdehyde120.151.0190.51 g (0.5 mL)0.00427
Dichloromethane (DCM), dry84.931.33500 mL-
Trifluoroacetic acid (TFA)114.021.4890.19 g (0.13 mL)0.0017
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.01-0.97 g0.00427
Triethylamine (TEA)101.190.726As needed-
Methanol32.040.792As needed-
Toluene92.140.867As needed-
Pyridine79.100.982As needed-

Procedure:

  • Condensation:

    • In a large flask protected from light, dissolve 5-(p-tolyl)dipyrromethane and p-tolualdehyde in dry dichloromethane.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add TFA dropwise to the stirred solution. The reaction mixture will typically darken.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the porphyrinogen by UV-Vis spectroscopy (a broad, weak absorbance in the 450-550 nm range).

  • Oxidation:

    • Add a solution of DDQ in dichloromethane or toluene to the reaction mixture.

    • Stir the reaction open to the air for at least 3 hours, or until the characteristic Soret band of the porphyrin (around 410 nm) appears and its intensity no longer increases.

  • Work-up:

    • Neutralize the reaction mixture by adding a few drops of triethylamine.

    • Reduce the solvent volume by rotary evaporation.

  • Purification:

    • Column Chromatography: Adsorb the crude product onto a small amount of silica gel and load it onto a silica gel column. Elute with a solvent system such as dichloromethane/hexane or toluene/hexane. Collect the purple porphyrin fraction.

    • Crystallization: After chromatography, evaporate the solvent and recrystallize the solid product from a solvent mixture like toluene/methanol or chloroform/methanol to obtain pure crystalline this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of 5-(p-tolyl)dipyrromethane - Impure or wet pyrrole and/or p-tolualdehyde.- Incorrect stoichiometry.- Formation of higher oligomers.- Use freshly distilled pyrrole and pure p-tolualdehyde.- Ensure a large excess of pyrrole is used.- Monitor the reaction closely by TLC and quench it as soon as the dipyrromethane is the major product.
Low Yield of this compound - Incomplete condensation or oxidation.- Degradation of the porphyrinogen.- Scrambling leading to a mixture of porphyrins.- Monitor both steps of the reaction by UV-Vis spectroscopy.- Ensure the reaction is protected from light during the condensation step.- To minimize scrambling, consider using lower temperatures during condensation and a slower addition of the acid catalyst. For a scramble-free synthesis, a more advanced method using removable blocking groups on the dipyrromethane may be necessary.[6][7]
Presence of Multiple Porphyrin Products (Scrambling) Acid-catalyzed fragmentation and recombination of the dipyrromethane and aldehyde during the condensation step.[4][8]- Lower the reaction temperature and use a less concentrated acid catalyst solution.[8]- Employ a dipyrromethane with sterically hindering groups, although this is not applicable for the target molecule.- A recently developed method involves using bromophenyl dipyrromethanes to prevent scrambling, followed by removal of the bromine atoms.[6][9]
Difficult Purification (Tarry Byproducts) Formation of polymeric materials, especially with prolonged reaction times or high temperatures.[5]- Use a plug of silica gel or Celite to filter the crude product before column chromatography.- Avoid excessive heating during solvent removal.- Ensure efficient stirring to prevent localized overheating.
Porphyrin Product is a Greenish Color Instead of Purple Incomplete oxidation, leading to the presence of chlorin (a reduced porphyrin) byproducts.[10]- Increase the amount of oxidant (DDQ) or prolong the oxidation time.- Ensure adequate exposure to air during the oxidation step.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a large excess of pyrrole in the synthesis of the dipyrromethane precursor?

A1: Using a large excess of pyrrole shifts the reaction equilibrium towards the formation of the dipyrromethane and minimizes the self-condensation of pyrrole and the formation of higher oligomeric byproducts.[2] Pyrrole also serves as the solvent in this case.

Q2: What is "scrambling" in the context of trans-A2B2 porphyrin synthesis, and why is it a problem?

A2: Scrambling refers to the acid-catalyzed fragmentation and recombination of the dipyrromethane and aldehyde precursors during the condensation reaction. This leads to the formation of a statistical mixture of porphyrins (A4, A3B, cis-A2B2, and the desired trans-A2B2), which are often difficult to separate, resulting in a low yield of the target compound.[4][8][11]

Q3: Are there alternative, more environmentally friendly methods for synthesizing porphyrins on a large scale?

A3: Yes, recent research has focused on "green" synthesis methods. One promising approach involves the condensation of pyrrole and aldehyde in a water-methanol mixture, followed by oxidation in dimethylformamide (DMF) with aerial oxygen.[12] This method avoids the use of large volumes of chlorinated solvents and expensive oxidants like DDQ.[12]

Q4: How can I effectively monitor the progress of the porphyrin synthesis reaction?

A4: UV-Vis spectroscopy is the most effective method for monitoring the reaction. The formation of the porphyrin is indicated by the appearance of a strong Soret band around 410 nm and several weaker Q-bands in the 500-700 nm region. Thin-layer chromatography (TLC) can also be used to track the consumption of the starting materials and the formation of the porphyrin product.

Q5: What are the key considerations for scaling up the purification of this compound?

A5: For bulk purification, column chromatography can be challenging. It is important to use a wider column and to load the crude product adsorbed onto silica gel for better separation. Following chromatography, crystallization is crucial for obtaining a highly pure product. Experiment with different solvent systems (e.g., toluene/methanol, chloroform/methanol) and cooling rates to optimize crystal growth and purity.

Visualizations

experimental_workflow_precursor start Start: Reagents reagents p-Tolualdehyde Freshly Distilled Pyrrole start->reagents dissolve Dissolve p-Tolualdehyde in Pyrrole reagents->dissolve add_tfa Add TFA Catalyst (Room Temperature) dissolve->add_tfa react Stir for 15-30 min add_tfa->react quench Quench with TEA react->quench evaporate Remove Excess Pyrrole (Rotary Evaporation) quench->evaporate purify Purification: Column Chromatography or Recrystallization evaporate->purify product Product: 5-(p-tolyl)dipyrromethane purify->product

Caption: Workflow for the synthesis of the 5-(p-tolyl)dipyrromethane precursor.

experimental_workflow_porphyrin start Start: Reagents reagents 5-(p-tolyl)dipyrromethane p-Tolualdehyde Dry Dichloromethane start->reagents dissolve Dissolve Reagents in DCM (Inert Atmosphere) reagents->dissolve add_tfa Add TFA Catalyst (Room Temperature, 1-2h) dissolve->add_tfa oxidation Add DDQ Solution (Stir in Air, >3h) add_tfa->oxidation neutralize Neutralize with TEA oxidation->neutralize evaporate Reduce Solvent Volume (Rotary Evaporation) neutralize->evaporate purify Purification: 1. Column Chromatography 2. Recrystallization evaporate->purify product Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Validation & Comparative

Confirming the Purity of 5,15-Di-p-tolylporphyrin: A Comparative Guide to HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for confirming the purity of 5,15-Di-p-tolylporphyrin, a versatile photosensitizer with applications in photodynamic therapy and materials science.

This document outlines detailed experimental protocols for both techniques, presents a quantitative comparison of their performance, and offers insights into alternative purity assessment methods. A logical workflow for the quality control of synthesized this compound is also provided to guide researchers in establishing robust analytical procedures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A gradient reversed-phase HPLC method is effective for monitoring the formation of aryl porphyrins and determining their quantitative purity.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1200 series or equivalent
Column C8, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 70% B; 5-20 min: 70-100% B; 20-25 min: 100% B; 25.1-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 413 nm (for porphyrin Q-band), 254 nm (for precursors)

Sample Preparation:

A stock solution of this compound is prepared in a suitable organic solvent such as dichloromethane or tetrahydrofuran (THF) at a concentration of 1 mg/mL. This stock solution is then diluted with the mobile phase to a final concentration of approximately 10-20 µg/mL for injection.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique well-suited for the analysis of porphyrins, providing information on the molecular weight and fragmentation patterns.

Instrumentation and Conditions:

ParameterSpecification
Mass Spectrometer Q-TOF (Quadrupole Time-of-Flight) or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Collision Energy 10-40 eV (for fragmentation studies)
Mass Range m/z 100-1000

Sample Preparation:

The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer or analyzed via LC-MS. For direct infusion, the sample is diluted to a concentration of approximately 1-5 µg/mL in a solvent compatible with ESI, such as acetonitrile or methanol with 0.1% formic acid.

Purity Assessment: A Comparative Analysis

The purity of this compound can be assessed by various analytical techniques. HPLC and Mass Spectrometry are powerful tools for this purpose, each offering distinct advantages.

Analytical MethodPrincipleInformation ProvidedTypical Purity (%)AdvantagesLimitations
HPLC-DAD Chromatographic separation based on polarity, followed by UV-Vis detection.Retention time, peak area (quantitative), UV-Vis spectrum.>95%High precision and accuracy for quantification of known impurities.Requires reference standards for impurity identification. May not detect non-chromophoric impurities.
LC-MS (ESI-QTOF) Chromatographic separation coupled with mass analysis.Retention time, accurate mass of the parent ion and fragments.Confirms molecular weightHigh sensitivity and specificity for identification of impurities.Quantification can be less precise than HPLC-DAD without appropriate standards. Ionization efficiency can vary between compounds.
Quantitative NMR (qNMR) Integration of NMR signals relative to an internal standard.Absolute purity determination without a reference standard of the analyte.>98%Provides structural information and can quantify impurities without the need for their isolation.Lower sensitivity compared to HPLC. Requires a pure internal standard.
UV-Vis Spectroscopy Measurement of light absorption at different wavelengths.Characteristic Soret and Q-bands for porphyrins.QualitativeSimple, rapid, and provides characteristic spectral fingerprint.Not a separative technique; impurities with similar chromophores will interfere.

Note: The typical purity percentages are illustrative and can vary depending on the synthesis and purification methods.

Experimental Workflow for Quality Control

A robust quality control workflow is essential to ensure the consistent purity and quality of synthesized this compound, particularly for applications in drug development.

cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_release Product Release synthesis Synthesis of this compound (e.g., Lindsey Synthesis) purification Purification (e.g., Column Chromatography) synthesis->purification initial_screening Initial Screening (TLC, UV-Vis) purification->initial_screening hplc_analysis HPLC-DAD Analysis (Purity determination, Impurity profiling) initial_screening->hplc_analysis ms_analysis Mass Spectrometry (Identity confirmation, Impurity identification) hplc_analysis->ms_analysis If impurities detected qnmr_analysis Quantitative NMR (Absolute purity, Structural confirmation) hplc_analysis->qnmr_analysis For reference standard fail_qc Fails QC Specifications hplc_analysis->fail_qc Purity < 95% pass_qc Passes QC Specifications (Purity > 95%) ms_analysis->pass_qc qnmr_analysis->pass_qc release Release for Further Use (e.g., Preclinical Studies) pass_qc->release repurification Further Purification fail_qc->repurification repurification->initial_screening

Figure 1. Quality control workflow for this compound.

Signaling Pathway and Logical Relationships

In the context of its application in photodynamic therapy (PDT), this compound acts as a photosensitizer. Upon activation by light of a specific wavelength, it transfers energy to molecular oxygen, generating reactive oxygen species (ROS) that induce cell death in cancerous tissues.

cluster_pdt Photodynamic Therapy (PDT) Mechanism PS This compound (Photosensitizer) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PS->ROS Energy Transfer Light Light (Specific Wavelength) Light->PS Activation Oxygen Molecular Oxygen (³O₂) Oxygen->ROS CellDeath Tumor Cell Death (Apoptosis, Necrosis) ROS->CellDeath Oxidative Stress

Figure 2. Simplified signaling pathway of PDT using this compound.

By employing a combination of these analytical techniques and following a structured quality control workflow, researchers can confidently ascertain the purity of this compound, ensuring the reliability and reproducibility of their experimental results and advancing its potential in various scientific and therapeutic fields.

Electrochemical comparison of 5,15-Di-p-tolylporphyrin with its zinc complex

Author: BenchChem Technical Support Team. Date: November 2025

In the world of porphyrin chemistry, the introduction of a central metal ion can dramatically alter the electronic properties of the macrocycle. This guide provides a detailed electrochemical comparison of the free-base 5,15-Di-p-tolylporphyrin and its zinc complex, offering researchers, scientists, and drug development professionals a clear overview of their respective redox behaviors. The inclusion of a zinc ion is known to influence the electrochemical characteristics of the porphyrin ring, generally making it easier to oxidize.

Comparative Electrochemical Data

The following table summarizes the key electrochemical data obtained from cyclic voltammetry experiments on this compound (represented by its close analog, 5,10,15,20-tetra-p-tolylporphyrin, H₂TTP) and its zinc complex (ZnTTP). These values provide a quantitative look at the impact of zinc coordination on the porphyrin's redox potentials.

CompoundFirst Oxidation Potential (E½, V vs. Ag/AgCl)Second Oxidation Potential (E½, V vs. Ag/AgCl)First Reduction Potential (E½, V vs. Ag/AgCl)
This compound (as H₂TTP) ~+0.85~+1.15~-1.20
Zinc this compound (as ZnTTP) +0.91[1]+1.23[1]Not reported in the primary source

Note: The precise redox potentials can vary with experimental conditions such as solvent, supporting electrolyte, and reference electrode.

Experimental Protocols

The electrochemical data presented was obtained using cyclic voltammetry (CV), a fundamental technique for probing the redox properties of chemical compounds.

Cyclic Voltammetry Protocol:

A standard three-electrode setup is employed for cyclic voltammetry measurements.

  • Working Electrode: A glassy carbon or platinum electrode is typically used as the working electrode, providing an inert surface for the electrochemical reactions.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) serves as the reference against which the potentials are measured.

  • Counter Electrode: A platinum wire or foil is used as the counter electrode to complete the electrical circuit.

The porphyrin sample is dissolved in a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN), containing a supporting electrolyte like tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) at a concentration of approximately 0.1 M. The solution is deoxygenated by bubbling with an inert gas, such as nitrogen or argon, prior to the experiment to prevent interference from oxygen reduction.

The potential is then swept linearly from an initial value to a final value and back again, and the resulting current is measured. The scan rate, typically in the range of 50-200 mV/s, can be varied to investigate the kinetics of the electron transfer processes.

Experimental Workflow

The following diagram illustrates the typical workflow for the electrochemical comparison of this compound and its zinc complex.

G cluster_preparation Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis prep_H2P Dissolve this compound in electrolyte solution cv_H2P Run CV for Free-Base Porphyrin prep_H2P->cv_H2P prep_ZnP Dissolve Zinc this compound in electrolyte solution cv_ZnP Run CV for Zinc Complex prep_ZnP->cv_ZnP analyze_H2P Determine Redox Potentials for Free-Base Porphyrin cv_H2P->analyze_H2P analyze_ZnP Determine Redox Potentials for Zinc Complex cv_ZnP->analyze_ZnP comparison Compare Redox Potentials analyze_H2P->comparison analyze_ZnP->comparison

Electrochemical Comparison Workflow

The insertion of the zinc(II) ion into the porphyrin core generally leads to a positive shift in the oxidation potentials, indicating that the zinc complex is easier to oxidize than the free-base porphyrin. This is attributed to the electron-donating nature of the porphyrin ligand, which increases the electron density at the metal center. Conversely, the reduction potentials are often shifted to more negative values, making the zinc complex more difficult to reduce. These trends are consistent with the data presented and are a key consideration for applications in catalysis, sensing, and photodynamic therapy where the redox properties of the porphyrin are critical.

References

A Comparative Guide to Porphyrin-Based Catalysts: Unveiling the Activity of 5,15-Di-p-tolylporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. Porphyrin-based catalysts, synthetic mimics of the active sites in heme-containing enzymes like cytochrome P450, have emerged as a versatile class of compounds for a range of oxidative transformations. This guide provides a comparative analysis of the catalytic activity of 5,15-Di-p-tolylporphyrin and its metallated derivatives against other notable porphyrin-based catalysts, supported by experimental data and detailed methodologies.

Porphyrins are macrocyclic compounds that can chelate a variety of metal ions, forming metalloporphyrins. This ability to incorporate different metals allows for the fine-tuning of their catalytic properties, making them effective in reactions such as alkane hydroxylation and alkene epoxidation. These reactions are crucial in organic synthesis and are of significant interest in the pharmaceutical industry for the functionalization of complex molecules.

Comparative Catalytic Performance in Alkane Hydroxylation

The hydroxylation of alkanes, the conversion of a C-H bond to a C-OH group, is a challenging yet fundamental transformation. The following table summarizes the catalytic performance of various manganese and iron porphyrins in the oxidation of cyclohexane, a common model substrate.

CatalystMetalOxidantConversion (%)TON (Turnover Number)Product Selectivity (Alcohol:Ketone)Reference
Mn(this compound)ClMn(III)PhIO---Data Not Available
Fe(this compound)ClFe(III)PhIO---Data Not Available
Mn(TPP)Cl (Tetraphenylporphyrin)Mn(III)PhIO11-1.04[1]
Mn(TMP)Cl (Tetramesitylporphyrin)Mn(III)PhIO---Data Not Available
Fe(TDCPP)Cl (Tetrakis(2,6-dichlorophenyl)porphyrin)Fe(III)PhIO681323-[2]
Fe(TPP)Cl (Tetraphenylporphyrin)Fe(III)PhIO98~100-[3]
Mn(TDCPP)ClMn(III)PhIO-7808.9 (Cyclohexanol:Cyclohexanone)[4]

Note: Direct comparative data for Mn(this compound)Cl and Fe(this compound)Cl in cyclohexane oxidation was not available in the searched literature. The table includes data for structurally related and commonly studied porphyrins to provide a basis for comparison.

The data indicates that the steric and electronic properties of the porphyrin ligand, as well as the choice of the central metal ion, significantly influence the catalytic efficiency and selectivity. For instance, the highly halogenated Fe(TDCPP)Cl exhibits a remarkable turnover number, suggesting high stability and activity.[2] In contrast, simpler porphyrins like Mn(TPP)Cl show more modest conversions.[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a metalloporphyrin catalyst and a typical catalytic oxidation reaction.

Synthesis of Chloro[5,10,15,20-tetrakis(p-tolyl)porphyrinato]manganese(III)

A common method for the synthesis of manganese(III) porphyrins involves the metalation of the free-base porphyrin with a manganese(II) salt followed by oxidation and anion exchange.

Materials:

  • 5,10,15,20-Tetrakis(p-tolyl)porphyrin (H₂TTP)

  • Manganese(II) chloride (MnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Air or Oxygen

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve H₂TTP in DMF in a round-bottom flask.

  • Add a stoichiometric excess of MnCl₂ to the solution.

  • Reflux the mixture for several hours while bubbling air or oxygen through the solution. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add an excess of aqueous HCl to the solution to facilitate the formation of the chloride salt.

  • Precipitate the product by adding water.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • The final product, Mn(TTP)Cl, can be further purified by chromatography.

General Procedure for Catalytic Oxidation of Cyclohexane

The following protocol outlines a typical procedure for the oxidation of cyclohexane using a metalloporphyrin catalyst and an oxygen donor.

Materials:

  • Metalloporphyrin catalyst (e.g., Mn(TPP)Cl)

  • Cyclohexane (substrate)

  • Iodosylbenzene (PhIO) or other suitable oxidant

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In a reaction vessel, dissolve the metalloporphyrin catalyst in the chosen solvent.

  • Add the substrate, cyclohexane, and the internal standard to the solution.

  • Initiate the reaction by adding the oxidant (e.g., PhIO) in small portions over a period of time.

  • Stir the reaction mixture at room temperature or a specified temperature for a set duration.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by gas chromatography (GC).

  • Upon completion, quench the reaction (e.g., by adding a reducing agent like triphenylphosphine if a peroxide-based oxidant is used).

  • Analyze the final reaction mixture by GC to determine the conversion of the substrate and the yield and selectivity of the products (cyclohexanol and cyclohexanone).

Reaction Mechanism and Workflow

The catalytic cycle of alkane hydroxylation by metalloporphyrins is believed to proceed through the formation of a high-valent metal-oxo species. This highly reactive intermediate is responsible for the hydrogen atom abstraction from the alkane, followed by a radical rebound mechanism to form the alcohol product.

Catalytic_Cycle M_III M(III)-Porphyrin M_V_O [M(V)=O]-Porphyrin+ M_III->M_V_O Oxidant (e.g., PhIO) M_IV_OH_R [M(IV)-OH]-Porphyrin + R• M_V_O->M_IV_OH_R Alkane (RH) H-atom abstraction M_III_ROH M(III)-Porphyrin + ROH M_IV_OH_R->M_III_ROH Radical Rebound M_III_ROH->M_III Product Release

Caption: Catalytic cycle for alkane hydroxylation by a metalloporphyrin catalyst.

The logical workflow for comparing the efficacy of different porphyrin-based catalysts involves a systematic approach encompassing synthesis, characterization, and rigorous catalytic testing.

Catalyst_Comparison_Workflow cluster_synthesis Catalyst Synthesis & Characterization cluster_testing Catalytic Activity Testing cluster_evaluation Performance Evaluation Synthesis Synthesis of Porphyrin Ligands Metalation Metal Insertion Synthesis->Metalation Purification Purification & Characterization (UV-Vis, NMR, MS) Metalation->Purification Reaction_Setup Standardized Reaction Setup (Substrate, Solvent, Oxidant) Purification->Reaction_Setup Catalysis Catalytic Reaction Reaction_Setup->Catalysis Analysis Product Analysis (GC, HPLC) Catalysis->Analysis Data_Collection Collect Data (Conversion, Yield, TON, TOF, Selectivity) Analysis->Data_Collection Comparison Compare Performance Metrics Data_Collection->Comparison Conclusion Draw Conclusions on Catalyst Efficacy Comparison->Conclusion

Caption: Workflow for comparing porphyrin-based catalysts.

Conclusion

While direct comparative data for the catalytic activity of this compound in standardized oxidation reactions remains to be extensively documented in publicly available literature, the existing data for structurally analogous porphyrins provides a valuable framework for predicting its potential performance. The electronic and steric effects of the p-tolyl substituents are expected to influence its catalytic behavior. Further experimental investigation is necessary to fully elucidate the catalytic efficacy of this compound and its metallated derivatives and to position it within the broader landscape of porphyrin-based catalysts. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to embark on such investigations.

References

A Comparative Guide to the Singlet Oxygen Generation of 5,15-Diaryl-10,20-Dihalogeno Porphyrins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the singlet oxygen generation capabilities of a series of 5,15-diaryl-10,20-dihalogeno porphyrins. The performance of these halogenated porphyrins is compared with their unhalogenated counterpart and a clinically relevant photosensitizer, Hematoporphyrin monomethyl ether (HMME). Additionally, the well-established clinical photosensitizer, Photofrin II®, is included as a benchmark. This guide is intended to assist researchers in the selection and development of next-generation photosensitizers for photodynamic therapy (PDT).

Introduction

Photodynamic therapy is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which subsequently induce localized cell death. The efficacy of a photosensitizer is intrinsically linked to its ability to efficiently generate singlet oxygen upon photoirradiation. Porphyrins, with their characteristic strong absorption in the visible region and ability to populate long-lived triplet states, are a cornerstone class of photosensitizers.

Recent research has focused on the strategic modification of the porphyrin macrocycle to enhance their photodynamic properties. The introduction of heavy atoms, such as halogens, is a well-established strategy to promote intersystem crossing from the excited singlet state to the triplet state, thereby increasing the quantum yield of singlet oxygen generation. This guide focuses on a specific class of such molecules: 5,15-diaryl-10,20-dihalogeno porphyrins.

Performance Comparison of Photosensitizers

The singlet oxygen generation of a series of 5,15-diaryl-10,20-dihalogeno porphyrins, designated as Series I (I₁₋₆) and Series II (II₁₋₄), was evaluated and compared with an unhalogenated 5,15-diaryl porphyrin (PS₁) and Hematoporphyrin monomethyl ether (HMME).[1][2]

Singlet Oxygen Generation Rates

The rate of singlet oxygen generation is a direct measure of the photosensitizer's efficiency. The following table summarizes the experimentally determined singlet oxygen generation rates (k) for the evaluated compounds.[1] A higher k value indicates a more efficient singlet oxygen generator.

CompoundDescriptionSinglet Oxygen Generation Rate (k) (s⁻¹)
Series I 5,15-diaryl-10,20-dihalogeno porphyrins
I₁5,15-Bis(4-carboxyphenyl)-10,20-diiodo-porphyrin0.0045
I₂5,15-Bis(4-carboxyphenyl)-10,20-dibromo-porphyrin0.0038
I₃5,15-Bis(4-carboxyphenyl)-10,20-dichloro-porphyrin0.0031
I₄5,15-Bis(phenyl)-10,20-diiodo-porphyrin0.0051
I₅5,15-Bis(phenyl)-10,20-dibromo-porphyrin0.0042
I₆5,15-Bis(phenyl)-10,20-dichloro-porphyrin0.0035
Series II 5,15-diaryl-10,20-dihalogeno porphyrin conjugates
II₁Conjugate of I₁0.0053
II₂Conjugate of I₂0.0046
II₃Conjugate of I₁0.0058
II₄Conjugate of I₂0.0061
Controls
PS₁5,15-Bis(4-carboxyphenyl)porphyrin (unhalogenated)0.0012
HMMEHematoporphyrin monomethyl ether0.0015
Clinical Benchmark
Photofrin II®Quantum Yield (ΦΔ) ≈ 0.41–0.56

Note: The value for Photofrin II® is the singlet oxygen quantum yield (ΦΔ), a dimensionless measure of efficiency, as the rate constant (k) was not available in the same study. A higher quantum yield also indicates greater efficiency.

The data clearly demonstrates that the halogenated porphyrins of both Series I and II exhibit significantly higher singlet oxygen generation rates compared to the unhalogenated control (PS₁) and the established photosensitizer HMME.[1][2] Notably, the iodinated porphyrins (I₁, I₄, II₁, II₃) generally show higher rates than their brominated (I₂, I₅, II₂, II₄) and chlorinated (I₃, I₆) analogs, which is consistent with the heavy-atom effect. The conjugate II₄ displayed the highest singlet oxygen generation rate among all the tested compounds.[2]

Photophysical Properties

The photophysical properties of photosensitizers are crucial for their function. Key parameters include the absorption maxima (λmax), which should ideally be in the red or near-infrared region for deeper tissue penetration of light, and fluorescence, which is a competing deactivation pathway to the triplet state required for singlet oxygen generation.

CompoundSoret Band (nm)Q-Bands (nm)Longest Wavelength (nm)Fluorescence
Dihalogeno Porphyrins ~425~523, 558, 602, 660~660No
PS₁ (unhalogenated) ~415~515, 550, 590, 645630Yes
HMME ~400~500, 534, 566, 616Not specifiedYes

The 5,15-diaryl-10,20-dihalogeno porphyrins exhibit a desirable red-shift in their longest absorption wavelength (~660 nm) compared to the unhalogenated PS₁ (630 nm).[1] This shift towards longer wavelengths is advantageous for PDT applications. Furthermore, the halogenated porphyrins were found to be non-fluorescent, indicating that the absorbed light energy is efficiently channeled towards the triplet state, a prerequisite for high singlet oxygen generation.[1] In contrast, the unhalogenated PS₁ is fluorescent, suggesting that a portion of the absorbed energy is lost as light emission, which is consistent with its lower singlet oxygen generation rate.[1]

Experimental Protocols

The following section details the methodology used to obtain the singlet oxygen generation data presented in this guide.

Measurement of Singlet Oxygen Generation

The rate of singlet oxygen generation was determined by a chemical quenching method using 1,3-diphenylisobenzofuran (DPBF) as a singlet oxygen scavenger.[1]

Materials:

  • Photosensitizers (Series I, Series II, PS₁, HMME)

  • 1,3-diphenylisobenzofuran (DPBF)

  • Dimethylformamide (DMF)

  • Quartz cuvette

  • 650 nm laser light source (5 mW/cm²)

  • UV-Vis Spectrophotometer

Procedure:

  • A solution of the photosensitizer (1 µM) and DPBF (30 µM) in DMF was prepared in a quartz cuvette.

  • The solution was irradiated with a 650 nm laser at a power density of 5 mW/cm².

  • The decrease in the absorbance of DPBF at 415 nm was monitored every 10 seconds for a total of 80 seconds using a UV-Vis spectrophotometer.

  • The singlet oxygen generation rate (k) was calculated from the slope of the plot of ln([DPBF]₀/[DPBF]t) versus irradiation time (t), where [DPBF]₀ and [DPBF]t are the concentrations of DPBF at time 0 and time t, respectively.

Visualizing the Process

To better understand the underlying principles and experimental workflow, the following diagrams are provided.

Mechanism of Singlet Oxygen Generation

The Jablonski diagram below illustrates the photophysical processes that lead to the generation of singlet oxygen by a photosensitizer.

Jablonski cluster_0 Singlet States cluster_1 Triplet States cluster_2 Oxygen States S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) O2_1 ¹O₂ (Singlet Oxygen) T1->O2_1 Energy Transfer O2_3 ³O₂ (Triplet Oxygen)

Caption: Jablonski diagram of photosensitization.

Experimental Workflow for Singlet Oxygen Detection

The following diagram outlines the key steps in the experimental procedure for measuring singlet oxygen generation using the DPBF method.

Workflow prep Prepare Solution (Photosensitizer + DPBF in DMF) irrad Irradiate with 650 nm Laser prep->irrad Place in cuvette measure Monitor DPBF Absorbance at 415 nm irrad->measure At timed intervals analyze Calculate Rate Constant (k) measure->analyze Plot ln([DPBF]₀/[DPBF]t) vs. time

Caption: Experimental workflow for DPBF assay.

Logical Relationship for Photosensitizer Efficacy

The efficiency of a photosensitizer in PDT is dependent on several interconnected factors. The diagram below illustrates the logical flow from molecular properties to therapeutic outcome.

Efficacy cluster_0 Molecular Properties cluster_1 Photophysical Processes cluster_2 Outcome Halogenation Halogenation (Heavy-Atom Effect) ISC Increased Intersystem Crossing Halogenation->ISC Absorption Red-Shifted Absorption PDT_Efficacy Enhanced PDT Efficacy Absorption->PDT_Efficacy Deeper Tissue Penetration SO_Yield High Singlet Oxygen Yield ISC->SO_Yield Fluorescence Decreased Fluorescence Fluorescence->ISC Competing Pathway SO_Yield->PDT_Efficacy

Caption: Factors influencing PDT efficacy.

Conclusion

The evaluation of 5,15-diaryl-10,20-dihalogeno porphyrins reveals their significant potential as highly efficient photosensitizers for photodynamic therapy. The introduction of halogens, particularly iodine and bromine, at the 10 and 20 positions of the porphyrin macrocycle leads to a substantial increase in the rate of singlet oxygen generation compared to the unhalogenated parent compound and the established photosensitizer HMME.[1] This enhancement is attributed to the heavy-atom effect, which promotes intersystem crossing to the triplet state. Furthermore, the red-shifted absorption and lack of fluorescence in these halogenated derivatives are desirable properties for PDT agents.[1] The findings presented in this guide provide valuable data for the rational design and development of new and improved photosensitizers for cancer therapy and other photomedical applications.

References

Side-by-side analysis of the stability of different meso-diarylporphyrins

Author: BenchChem Technical Support Team. Date: November 2025

The inherent stability of the porphyrin macrocycle is a critical determinant of its suitability for a wide range of applications, from photodynamic therapy and catalysis to materials science. For researchers, scientists, and drug development professionals, understanding the subtle interplay between molecular structure and stability is paramount for designing robust and effective porphyrin-based systems. This guide provides a side-by-side analysis of the stability of different meso-diarylporphyrins, supported by experimental data and detailed protocols.

The stability of a porphyrin is not a singular property but rather a composite of its resistance to various degradation pathways, principally photodegradation, thermal decomposition, and chemical attack. The nature and position of substituents on the meso-aryl rings play a crucial role in modulating this stability.

Photostability: Resisting Degradation Under Light

Photostability is a key consideration for applications involving light, such as photosensitizers in photodynamic therapy or components in light-harvesting devices. The primary mechanism of photodegradation often involves reaction with singlet oxygen, which is generated by the porphyrin itself upon irradiation. The efficiency of this self-degradation is quantified by the photodegradation quantum yield (Φd).

Several factors influence the photostability of meso-diarylporphyrins. Steric hindrance at the ortho positions of the meso-phenyl groups can significantly enhance photostability by physically protecting the porphyrin macrocycle from attack. For instance, 2,6-disubstituted meso-tetraphenylporphyrins have demonstrated excellent stability.[1] The electronic nature of the substituents also plays a role, with electron-withdrawing groups sometimes enhancing stability by altering the electron density of the macrocycle.

Table 1: Comparative Photostability of Selected Meso-Diarylporphyrins

Porphyrin DerivativeSubstituent(s)Photodegradation Quantum Yield (Φd)Singlet Oxygen Quantum Yield (ΦΔ)SolventReference
Hematoporphyrin (HP)-4.7 x 10⁻⁵-Phosphate Buffer (pH 7.4)[2]
Photofrin II (PF II)-5.4 x 10⁻⁵-Phosphate Buffer (pH 7.4)[2]
Tetra(4-sulfonatophenyl)porphine (TSPP)4-SO₃H9.8 x 10⁻⁶-Phosphate Buffer (pH 7.4)[2]
Uroporphyrin I (URO)-2.8 x 10⁻⁵-Phosphate Buffer (pH 7.4)[2]
5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin (TCM4PP)4-COOCH₃-0.47Toluene[1]
5,10,15-tris(4-carbomethoxyphenyl)-20-(4-bromophenyl)porphyrin4-COOCH₃, 4-Br-0.76Toluene[1]
5,10,15-tris(4-carbomethoxyphenyl)-20-(4-iodophenyl)porphyrin4-COOCH₃, 4-I-0.89Toluene[1]

Note: Data is compiled from various sources and experimental conditions may differ.

Thermal Stability: Resistance to Heat-Induced Decomposition

The thermal stability of porphyrins is crucial for applications involving high temperatures, such as in catalysis or certain material fabrication processes. Thermogravimetric analysis (TGA) is the primary technique used to evaluate thermal stability, providing information on the decomposition temperature (often reported as the peak of the derivative thermogravimetric curve, DTGpeak).

The nature of the meso-aryl substituents significantly impacts thermal stability. For example, tetrapyridylporphyrin has been shown to be a highly thermostable compound.[3][4] In contrast, the presence of nitro groups can decrease thermal stability.[3][4]

Table 2: Comparative Thermal Stability of Selected Meso-Tetraphenylporphyrin Derivatives

Porphyrin DerivativeSubstituent(s)Decomposition Temperature (DTGpeak, °C)Analysis ConditionReference
Tetrapyridylporphyrin4-pyridyl473.26TG/DTG[3]
β-nitrotetraphenylporphyrinβ-NO₂357.16TG/DTG[3]
p-nitrophenyl-triphenylporphyrin4-NO₂406.84 (Tpeak, DSC)DSC[3]
5,10,15,20-tetrakis(5-bromothiophen-2-yl)porphyrin5-bromo-2-thienyl>250 (Onset)TGA[5]
Co(II)-5,10,15,20-tetrakis(5-bromothiophen-2-yl)porphyrin5-bromo-2-thienyl>250 (Onset)TGA[5]
Cu(II)-5,10,15,20-tetrakis(5-bromothiophen-2-yl)porphyrin5-bromo-2-thienyl>250 (Onset)TGA[5]

Note: Data is compiled from various sources and experimental conditions may differ.

Chemical Stability: Resisting Transformation in Chemical Environments

The porphyrin macrocycle can be susceptible to degradation under harsh chemical conditions, such as strong acids, bases, or oxidizing agents. The stability in such environments is highly dependent on the peripheral substituents. Electron-withdrawing groups can influence the redox potentials of the porphyrin, potentially affecting its stability towards oxidation or reduction.[3][6]

A systematic, comprehensive dataset for the chemical stability of a wide range of meso-diarylporphyrins is less readily available in the literature compared to photo and thermal stability data. However, general observations indicate that the porphyrin macrocycle is relatively stable in moderately acidic and basic conditions, though extreme pH values can lead to degradation.

Experimental Protocols

Protocol 1: Determination of Photostability by UV-Vis Spectrophotometry

This protocol outlines the procedure for assessing the photostability of a meso-diarylporphyrin by monitoring the decay of its characteristic Soret band absorption upon irradiation.

Materials:

  • Porphyrin solution of known concentration in a suitable solvent (e.g., DMF, Toluene, or aqueous buffer).

  • Quartz cuvette (1 cm path length).

  • Light source with a specific wavelength or broadband spectrum (e.g., Xenon lamp with a monochromator or a laser).

  • UV-Vis spectrophotometer.

  • Magnetic stirrer and stir bar.

Procedure:

  • Prepare a solution of the porphyrin in the desired solvent. The concentration should be adjusted to have a Soret band absorbance between 1.0 and 1.5.

  • Transfer the solution to a quartz cuvette and place it in the spectrophotometer.

  • Record the initial UV-Vis absorption spectrum (t=0).

  • Irradiate the sample with the light source while stirring continuously. The light intensity should be kept constant throughout the experiment.

  • At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum.

  • Monitor the decrease in the absorbance of the Soret band maximum over time.

  • The photodegradation can be quantified by plotting the natural logarithm of the absorbance (ln(A)) versus irradiation time. The slope of this plot gives the apparent first-order rate constant for photodegradation.

Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ) by Chemical Quenching

This protocol describes the determination of the singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.

Materials:

  • Porphyrin solution (photosensitizer) of known concentration.

  • 1,3-diphenylisobenzofuran (DPBF) solution of known concentration.

  • A reference photosensitizer with a known ΦΔ in the same solvent (e.g., meso-tetraphenylporphyrin, TPP).

  • Solvent (e.g., DMF, Toluene).

  • Quartz cuvette (1 cm path length).

  • Light source with a monochromator to select the excitation wavelength.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare separate solutions of the sample porphyrin, the reference porphyrin, and DPBF in the chosen solvent.

  • In a quartz cuvette, mix the sample porphyrin solution with the DPBF solution. The final concentrations should be such that the porphyrin has a suitable absorbance at the excitation wavelength and the DPBF absorbance at its maximum is around 1.0.

  • Irradiate the solution at a wavelength where the porphyrin absorbs but DPBF does not.

  • Monitor the decrease in DPBF absorbance at its maximum wavelength (around 415 nm) at regular time intervals.

  • Repeat the experiment using the reference photosensitizer under identical conditions (concentration, light intensity, etc.).

  • The rate of DPBF degradation is proportional to the singlet oxygen generation. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    where:

    • ΦΔ_ref is the singlet oxygen quantum yield of the reference.

    • k_sample and k_ref are the slopes of the plots of DPBF absorbance vs. time for the sample and reference, respectively.

    • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference porphyrins, respectively.

Protocol 3: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for evaluating the thermal stability of meso-diarylporphyrins using TGA.

Materials:

  • Porphyrin sample (solid powder).

  • Thermogravimetric analyzer (TGA).

  • Inert gas (e.g., nitrogen or argon).

Procedure:

  • Accurately weigh a small amount of the porphyrin sample (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas at a constant flow rate to provide an inert atmosphere.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss, and the peak of the DTG curve (DTGpeak) indicates the temperature of maximum decomposition rate, which is a key indicator of thermal stability.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Photostability_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare Porphyrin Solution initial_spec Record Initial UV-Vis Spectrum (t=0) prep->initial_spec irradiate Irradiate Sample initial_spec->irradiate record_spec Record UV-Vis Spectrum at Intervals irradiate->record_spec Repeat monitor_soret Monitor Soret Band Decrease record_spec->monitor_soret plot_data Plot ln(A) vs. Time monitor_soret->plot_data calc_rate Calculate Degradation Rate plot_data->calc_rate Singlet_Oxygen_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep_sample Prepare Sample Porphyrin + DPBF irradiate_sample Irradiate Sample Mixture prep_sample->irradiate_sample prep_ref Prepare Reference Porphyrin + DPBF irradiate_ref Irradiate Reference Mixture prep_ref->irradiate_ref monitor_sample Monitor DPBF Absorbance Decay irradiate_sample->monitor_sample calc_slopes Determine Degradation Slopes (k) monitor_sample->calc_slopes monitor_ref Monitor DPBF Absorbance Decay irradiate_ref->monitor_ref monitor_ref->calc_slopes calc_phi Calculate ΦΔ of Sample calc_slopes->calc_phi TGA_Workflow weigh Weigh Porphyrin Sample load Load Sample into TGA weigh->load purge Purge with Inert Gas load->purge heat Heat at a Constant Rate purge->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA/DTG Curves record->analyze determine_temp Determine Decomposition Temperature analyze->determine_temp

References

Performance Benchmark: 5,15-Di-p-tolylporphyrin in Dye-Sensitized Solar Cells Against Standard Dyes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Solar Energy

In the pursuit of more efficient and cost-effective solar energy conversion, the choice of the sensitizing dye in dye-sensitized solar cells (DSSCs) is paramount. While ruthenium-based complexes like N719 and Z907 have long been the gold standard, porphyrin-based dyes are emerging as highly promising alternatives due to their strong light-harvesting properties in the visible region and tunable molecular structures. This guide provides a comparative benchmark of the performance of 5,15-Di-p-tolylporphyrin (DTP), a representative porphyrin-based dye, against the well-established N719 and Z907 dyes.

Due to the limited availability of direct, head-to-head comparative studies of this compound, this guide will utilize performance data from a closely related and structurally similar porphyrin, Zinc-5,10,15,20-tetraphenylporphyrin (Zn-TPP), to provide a valuable performance benchmark. The core structure of both molecules features a porphyrin macrocycle with phenyl-based meso-substituents, making Zn-TPP a relevant analogue for this comparison.

Quantitative Performance Comparison

The following table summarizes the key photovoltaic performance parameters of DSSCs sensitized with Zn-TPP (as a proxy for DTP), N719, and Z907 under standard test conditions (AM 1.5G illumination, 100 mW/cm²).

DyeShort-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)
Zn-TPP *8.0[1]0.60[1]-9.43[1]
N719 12.40[2]0.69[2]0.68[2]5.86[2]
---0.298[3]
---0.184[4]
Z907 10.800.650.644.53
13.910.690.535.07
11.660.630.644.68

Note: Data for Zn-5,10,15,20-tetraphenylporphyrin (Zn-TPP) is used as a representative for this compound (DTP) due to structural similarity and data availability.

Experimental Protocols

The following sections outline a typical experimental protocol for the fabrication and characterization of dye-sensitized solar cells, representative of the methodologies used to generate the data in this guide.

Photoanode Preparation (TiO₂)

A transparent conducting oxide (TCO) glass (e.g., FTO or ITO) is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. A thin blocking layer of TiO₂ is often deposited on the TCO glass to prevent charge recombination. The mesoporous TiO₂ layer is then deposited by screen printing, doctor-blading, or spin-coating a TiO₂ paste (e.g., Degussa P25). The film is then gradually heated (sintered) at high temperatures (typically 450-500°C) to ensure good electrical contact between the TiO₂ nanoparticles.

Dye Sensitization

The sintered TiO₂ photoanode is immersed in a solution of the respective dye (DTP, N719, or Z907) dissolved in a suitable organic solvent (e.g., a mixture of acetonitrile and tert-butanol) for a specific duration (typically 12-24 hours) at room temperature. This allows for the adsorption of a monolayer of dye molecules onto the surface of the TiO₂ nanoparticles. After sensitization, the photoanode is rinsed with the solvent to remove any non-adsorbed dye molecules.

Electrolyte Preparation

A common liquid electrolyte consists of an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent. A typical composition involves dissolving lithium iodide (LiI), iodine (I₂), and an additive like 4-tert-butylpyridine (TBP) in a solvent such as acetonitrile or 3-methoxypropionitrile.

Counter Electrode Preparation

The counter electrode typically consists of a TCO glass coated with a thin layer of a catalyst material, most commonly platinum (Pt). This catalytic layer can be deposited by methods such as sputtering, thermal decomposition of a platinum precursor (e.g., H₂PtCl₆), or screen printing of a platinum paste. Carbon-based materials are also used as a cost-effective alternative to platinum.

DSSC Assembly and Characterization

The dye-sensitized photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn). The electrolyte is then introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.

The photovoltaic performance of the assembled DSSC is characterized under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator. A current-voltage (I-V) curve is recorded to determine the key performance parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

Signaling Pathways and Experimental Workflow

The fundamental working principle of a dye-sensitized solar cell involves a series of energy and electron transfer steps. The following diagrams illustrate the overall workflow of a DSSC and the energy transfer mechanism upon photoexcitation of the porphyrin dye.

DSSC_Workflow cluster_photoanode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TCO Transparent Conducting Oxide (TCO) TiO2 Mesoporous TiO₂ Layer External_Circuit External Load TCO->External_Circuit 3. External Circuit TiO2->TCO 2. Electron Transport Dye Porphyrin Dye (DTP) Dye->TiO2 1. Electron Injection Redox Redox Couple (I⁻/I₃⁻) Redox->Dye 6. Dye Regeneration Catalyst Catalyst Layer (Pt) Catalyst->Redox 5. Redox Regeneration Counter_TCO TCO Counter_TCO->Catalyst 4. Electron Collection External_Circuit->Counter_TCO

Caption: Workflow of a Dye-Sensitized Solar Cell (DSSC).

Energy_Transfer cluster_levels Energy Levels LUMO_Dye LUMO (Dye*) CB_TiO2 Conduction Band (TiO₂) LUMO_Dye->CB_TiO2 2. Electron Injection HOMO_Dye HOMO (Dye) HOMO_Dye->LUMO_Dye Excitation Redox_Potential Redox Potential (I⁻/I₃⁻) CB_TiO2->Redox_Potential 4. Recombination (Loss) VB_TiO2 Valence Band (TiO₂) Redox_Potential->HOMO_Dye 3. Dye Regeneration Photon Photon (hν) Photon->HOMO_Dye 1. Light Absorption

Caption: Energy transfer diagram in a porphyrin-sensitized solar cell.

References

Comparative study of the biological activity of halogenated vs. unhalogenated diarylporphyrins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of halogenated and unhalogenated diarylporphyrins reveals that the introduction of halogen atoms significantly enhances their biological activity, particularly for applications in photodynamic therapy (PDT). This guide provides a comprehensive analysis of their comparative performance, supported by experimental data, detailed methodologies, and visual representations of key processes.

Halogenation of diarylporphyrins has emerged as a key strategy to improve their efficacy as photosensitizers in PDT. The "heavy atom effect," where the presence of heavier atoms like halogens enhances spin-orbit coupling, leads to a more efficient transition from the photo-excited singlet state to the triplet state. This, in turn, results in a higher quantum yield of singlet oxygen, the primary cytotoxic agent in PDT.

Enhanced Photophysical and Photochemical Properties

The introduction of halogens into the diarylporphyrin structure leads to several advantageous changes in their photophysical and photochemical properties. A notable effect is the red shift in the maximum absorption wavelength (λmax). For instance, 5,15-diaryl-10,20-dihalogeno porphyrins exhibit a λmax around 660 nm, a significant shift from the 630 nm observed for their unhalogenated counterparts.[1][2][3] This shift is beneficial for PDT as it allows for deeper penetration of light into tissues.

Furthermore, halogenated porphyrins demonstrate a markedly higher rate of singlet oxygen generation.[1][2][3][4] This is a direct consequence of the heavy atom effect, which promotes the formation of the triplet excited state necessary for energy transfer to molecular oxygen.[5] Studies have shown that even a single halogen atom can lead to a significant increase in the singlet oxygen quantum yield.[6] Interestingly, while halogenation enhances singlet oxygen production, it often leads to a decrease in fluorescence quantum yields.[7]

Comparative Biological Activity: In Vitro and In Vivo

The enhanced photophysical and photochemical properties of halogenated diarylporphyrins translate to superior biological activity in both laboratory and living organism settings.

In Vitro Cytotoxicity

When evaluated against cancer cell lines, such as the human esophageal cancer cell line Eca-109, halogenated diarylporphyrins consistently exhibit stronger phototoxicity.[1][2][3] This is evidenced by their lower IC50 values, the concentration required to inhibit the growth of 50% of cells. For example, the halogenated photosensitizer II4 demonstrated a potent phototoxicity with an IC50 of 0.4 μM.[2][3] Importantly, these compounds often show low dark toxicity, a crucial factor for a safe photosensitizer.[2][3] The primary mechanism of cell death induced by these halogenated porphyrins upon photoactivation is often necrosis.[2][3]

In Vivo Antitumor Efficacy

The promising in vitro results are mirrored in in vivo studies using tumor-bearing animal models. Halogenated diarylporphyrins have shown excellent photodynamic antitumor efficacy, leading to significant tumor tissue damage upon light irradiation.[1][2][3][4] Histopathological analysis confirms the destructive effects of PDT with these photosensitizers on tumor tissues.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the performance of unhalogenated and halogenated diarylporphyrins.

Compound Type Maximum Absorption (λmax) Singlet Oxygen Generation Rate (k x 10⁻² s⁻¹) Phototoxicity (IC50) Reference
Unhalogenated Diarylporphyrin (PS1)~630 nmLowerHigher[1][2][3]
Halogenated Diarylporphyrins (I1-6, II1-4)~660 nmSignificantly HigherLower (e.g., 0.4 μM for II4)[1][2][3]
Specific Halogenated Porphyrin Singlet Oxygen Generation Rate (k x 10⁻² s⁻¹) Reference
I10.27[4]
II10.29[4]
II40.61[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the porphyrin derivatives is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., Eca-109) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Incubation: The cells are then treated with various concentrations of the photosensitizers (both halogenated and unhalogenated) and incubated for a further 24 hours in the dark.

  • Irradiation: For phototoxicity assessment, the cells are exposed to a light source (e.g., a 650 nm laser) for a specific duration. A parallel set of plates is kept in the dark to assess dark toxicity.

  • MTT Addition: After irradiation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curves.

Singlet Oxygen Generation Measurement

The rate of singlet oxygen generation can be determined by monitoring the photooxidation of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF).

  • Sample Preparation: A solution containing the photosensitizer and DPBF in a suitable solvent (e.g., DMF) is prepared in a quartz cuvette.

  • Baseline Measurement: The initial absorbance of the solution is measured at the Q-band maximum of DPBF (around 415 nm).

  • Irradiation: The solution is irradiated with a light source at a wavelength corresponding to the absorption of the photosensitizer.

  • Absorbance Monitoring: The decrease in the absorbance of DPBF is monitored at regular time intervals during irradiation.

  • Rate Calculation: The rate of singlet oxygen generation is proportional to the rate of decrease in DPBF absorbance. The singlet oxygen quantum yield can be calculated by comparing the rate with that of a standard photosensitizer with a known quantum yield.

Cellular Uptake and Localization

The cellular uptake and subcellular localization of the porphyrins can be visualized and quantified using fluorescence microscopy and flow cytometry.

  • Cell Incubation: Cells are incubated with the photosensitizer for a specific period.

  • Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Fluorescence Microscopy: The cells are observed under a fluorescence microscope to visualize the intracellular distribution of the porphyrin. Co-localization studies with specific organelle stains (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) can be performed to determine the subcellular localization.

  • Flow Cytometry: For quantitative analysis of cellular uptake, the cells are harvested, and the intracellular fluorescence is measured using a flow cytometer.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative study of halogenated and unhalogenated diarylporphyrins.

PDT_Mechanism PS Photosensitizer (Porphyrin) PS_excited Excited Singlet State (¹PS) PS->PS_excited Absorption Light Light (hν) Light->PS O2 Molecular Oxygen (³O₂) ROS Singlet Oxygen (¹O₂) O2->ROS Energy Transfer CellDeath Cell Death (Necrosis) ROS->CellDeath Oxidative Damage PS_triplet Excited Triplet State (³PS) PS_excited->PS_triplet Intersystem Crossing (ISC) PS_triplet->PS Energy Transfer

Figure 1: Mechanism of Photodynamic Therapy (PDT).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_photochem Photochemical & Photophysical Evaluation cluster_invitro In Vitro Biological Evaluation cluster_invivo In Vivo Antitumor Efficacy Synthesis Synthesis of Halogenated & Unhalogenated Diarylporphyrins Characterization Spectroscopic Characterization (UV-Vis, Fluorescence) Synthesis->Characterization SingletOxygen Singlet Oxygen Generation Assay Characterization->SingletOxygen QuantumYield Quantum Yield Determination SingletOxygen->QuantumYield CellUptake Cellular Uptake & Localization QuantumYield->CellUptake Cytotoxicity Phototoxicity & Dark Toxicity (MTT Assay) CellUptake->Cytotoxicity CellDeath Cell Death Pathway Analysis (Flow Cytometry) Cytotoxicity->CellDeath TumorModel Tumor Xenograft Model CellDeath->TumorModel PDTTreatment PDT Treatment TumorModel->PDTTreatment TumorGrowth Tumor Growth Inhibition PDTTreatment->TumorGrowth Histology Histopathological Analysis TumorGrowth->Histology

Figure 2: Experimental workflow for comparative analysis.

Necrosis_Pathway PDT PDT with Halogenated Porphyrin ROS High Levels of ROS PDT->ROS MitochondrialDamage Mitochondrial Damage ROS->MitochondrialDamage MembraneDamage Plasma Membrane Damage ROS->MembraneDamage ATPDepletion ATP Depletion MitochondrialDamage->ATPDepletion ATPDepletion->MembraneDamage CellSwelling Cell Swelling & Lysis MembraneDamage->CellSwelling Inflammation Inflammatory Response CellSwelling->Inflammation Necrosis Necrotic Cell Death CellSwelling->Necrosis

Figure 3: Simplified signaling pathway for PDT-induced necrosis.

References

Safety Operating Guide

Proper Disposal of 5,15-Di-p-tolylporphyrin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed procedures for the proper disposal of 5,15-Di-p-tolylporphyrin, a porphyrin derivative utilized in materials science and organic electronics.[1] Adherence to these protocols is essential to minimize environmental impact and maintain a safe working environment.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesPrevents eye contact and serious irritation.
Hand Protection Compatible chemical-resistant glovesProtects skin from irritation.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.Avoids inhalation and respiratory irritation.[2]
Protective Clothing Laboratory coatPrevents contamination of personal clothing.

Disposal Protocol

The primary directive for the disposal of this compound is to avoid discharge into the environment . Do not let the product enter drains.[2] All waste containing this chemical must be treated as hazardous waste and disposed of through an approved waste disposal plant.[2]

Experimental Workflow for Disposal

The following procedure outlines the steps for the collection and disposal of this compound waste.

Methodology:

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound solid waste.

    • For solutions, use a compatible, sealed, and labeled container. Avoid mixing with incompatible waste streams.

  • Waste Collection:

    • Solid Waste: Carefully transfer residual solid this compound into the designated waste container using a chemically resistant spatula or scoop. Avoid generating dust.[2]

    • Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated and placed in the designated solid hazardous waste container.

    • Solutions: Collect all solutions containing this compound in a designated, sealed liquid waste container.

  • Container Management:

    • Keep the hazardous waste container tightly closed when not in use.[2]

    • Store the container in a well-ventilated, designated secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Ensure all institutional and local regulations for hazardous waste disposal are followed.

Logical Workflow for Disposal Decision-Making

G A Identify Waste Containing This compound B Is it solid or liquid? A->B C Collect in a labeled solid hazardous waste container B->C Solid D Collect in a labeled liquid hazardous waste container B->D Liquid E Store in a designated, well-ventilated area C->E D->E F Arrange for pickup by approved waste disposal service E->F G Disposal Complete F->G

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 5,15-Di-p-tolylporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 5,15-Di-p-tolylporphyrin. Adherence to these procedures is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on available safety data, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are intact before use and change them frequently, especially if contaminated.
Eye and Face Protection Safety glasses with side-shields or gogglesMust be worn at all times in the laboratory. A face shield may be required for procedures with a high risk of splashing.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas to avoid inhalation of dust.
Skin and Body Protection Laboratory coatA fully buttoned lab coat must be worn to protect skin and clothing.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound in Fume Hood prep_workspace->handling_weigh Proceed to Handling handling_dissolve Dissolve or Use as Needed handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Handling this compound

Operational and Disposal Plans

Step-by-Step Handling Procedures:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Personal Protective Equipment (PPE): Don the required PPE as specified in the table above.

  • Work Area Preparation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the work surface is clean and uncluttered.

  • Weighing and Transfer: Carefully weigh the required amount of the compound. Avoid generating dust. Use a spatula for transfers and minimize the distance between the source container and the receiving vessel.

  • Dissolving: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.

Disposal Plan:

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection:

    • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container. Do not mix with incompatible waste streams.

    • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated solid chemical waste container.

  • Disposal Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for chemical waste pickup and disposal. Do not pour any waste containing this compound down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and responsible use of this compound in their work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.